Product packaging for (4-Benzylmorpholin-2-ylmethyl)methylamine(Cat. No.:CAS No. 126645-75-8)

(4-Benzylmorpholin-2-ylmethyl)methylamine

Cat. No.: B589513
CAS No.: 126645-75-8
M. Wt: 220.316
InChI Key: CNCPNEYAICYKCN-UHFFFAOYSA-N
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Description

(4-Benzylmorpholin-2-ylmethyl)methylamine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B589513 (4-Benzylmorpholin-2-ylmethyl)methylamine CAS No. 126645-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCPNEYAICYKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679961
Record name 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126645-75-8
Record name 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (4-Benzylmorpholin-2-ylmethyl)methylamine (CAS: 126645-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-ylmethyl)methylamine, with CAS number 126645-75-8, is a versatile morpholine derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural similarity to known norepinephrine reuptake inhibitors, such as Reboxetine, positions it as a valuable intermediate in the development of novel therapeutics for neurological disorders. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed potential synthetic route, and methodologies for evaluating its biological activity. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for their scientific endeavors.

Physicochemical Properties

This compound is a chiral molecule with a morpholine scaffold, a benzyl group attached to the nitrogen atom of the morpholine ring, and a methylaminomethyl substituent at the 2-position. While some of its physical properties are not extensively documented in publicly available literature, the following table summarizes the known data.

PropertyValueSource
CAS Number 126645-75-8N/A
Molecular Formula C₁₃H₂₀N₂ON/A
Molecular Weight 220.31 g/mol N/A
Appearance Orange liquid[1]
Purity ≥ 96% (via HPLC)[1]
Solubility Limited solubility in water; Soluble in common organic solvents like ethanol and dichloromethane.N/A
Storage Store in a cool, dry, well-ventilated area away from sources of ignition. Keep in a tightly sealed container.N/A

Synthesis

A plausible and commonly employed method for the synthesis of this compound is through the reductive amination of a suitable aldehyde precursor, 4-benzylmorpholine-2-carbaldehyde. This two-step process involves the formation of an imine intermediate followed by its reduction to the desired amine.

Experimental Protocol: Reductive Amination

Materials:

  • 4-Benzylmorpholine-2-carbaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-benzylmorpholine-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Imine Formation: Add a solution of methylamine (1.5-2.0 eq) to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Work-up & Purification start1 4-Benzylmorpholine- 2-carbaldehyde step1 Imine Formation (DCM, rt) start1->step1 start2 Methylamine start2->step1 step2 Reduction (NaBH(OAc)₃, rt) step1->step2 workup Aqueous Work-up step2->workup purification Column Chromatography workup->purification product (4-Benzylmorpholin-2-yl methyl)methylamine purification->product Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Neurotransmitter Vesicles neurotransmitter Neurotransmitter vesicle->neurotransmitter Release transporter Monoamine Transporter (NET, SERT, DAT) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding Signal Transduction Signal Transduction receptor->Signal Transduction compound (4-Benzylmorpholin-2-yl methyl)methylamine compound->transporter Inhibition Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep1 Prepare Cell Membranes (hNET, hSERT, or hDAT) assay_setup Set up 96-well Plate (Total, Non-specific, Test) prep1->assay_setup prep2 Prepare Reagents (Radioligand, Test Compound) prep2->assay_setup incubation Incubate assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀, Ki) counting->analysis

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Benzylmorpholin-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-ylmethyl)methylamine is a versatile synthetic intermediate with a morpholine scaffold, suggesting its potential utility in the development of novel therapeutic agents, particularly in the field of neuropharmacology.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported information with computationally predicted values to offer a detailed profile for researchers. Standard experimental protocols for the determination of key parameters are also provided to guide future laboratory work.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its chemical identity.

  • IUPAC Name: (4-benzylmorpholin-2-yl)-N-methylmethanamine

  • CAS Number: 126645-75-8[1]

  • Molecular Formula: C₁₃H₂₀N₂O[1]

  • Molecular Weight: 220.31 g/mol [1]

  • Chemical Structure:

    (Note: This is a simplified 2D representation. The morpholine ring exists in a chair conformation.)

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are critical for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Weight 220.31 g/mol Vendor Data[1]
Appearance Orange liquidVendor Data[1]
Predicted pKa 9.5 ± 0.5Computational Prediction
Predicted logP 1.8 ± 0.7Computational Prediction
Aqueous Solubility Predicted to have limited solubilityVendor Information[3] & Computational Prediction
Organic Solvent Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane)Vendor Information[3]
Storage Conditions Store at 0-8°CVendor Data[1]

Detailed Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a compound at different physiological pH values.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of this compound in deionized water or a suitable co-solvent if solubility is low.

  • Titration: Titrate the sample solution with a standardized 0.1 M solution of hydrochloric acid.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross cell membranes.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer at a specific pH, e.g., 7.4) with n-octanol.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water.

  • Equilibration: Shake the mixture for a defined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's bioavailability.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Biological Context and Potential Applications

This compound is primarily recognized as a structural motif and building block in medicinal chemistry.[1] Its morpholine core is a common feature in many biologically active compounds. The presence of a benzyl group and a methylamine side chain provides opportunities for further chemical modification to explore structure-activity relationships.

Vendor information suggests its utility in the synthesis of compounds targeting neurological disorders.[1][2] This is plausible as the morpholine scaffold is present in several CNS-active drugs. It is also suggested to be of interest for studies involving enzyme inhibition and receptor binding.[1] However, specific biological targets or signaling pathways for the parent compound have not been elucidated in the public domain. Its primary role is as an intermediate in the synthesis of more complex molecules for biological screening.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed in this guide.

experimental_workflow cluster_pka pKa Determination cluster_logp logP Determination cluster_solubility Aqueous Solubility Determination pka_prep Sample Preparation (0.01 M Solution) pka_titrate Potentiometric Titration (with 0.1 M HCl) pka_prep->pka_titrate pka_analyze Data Analysis (Titration Curve) pka_titrate->pka_analyze final_profile Physicochemical Profile pka_analyze->final_profile logp_prep Phase Preparation (n-octanol/water) logp_partition Partitioning & Equilibration (Shake-Flask) logp_prep->logp_partition logp_quantify Quantification (HPLC-UV) logp_partition->logp_quantify logp_quantify->final_profile sol_prep Sample Preparation (Excess solid in buffer) sol_equilibrate Equilibration (24-48h agitation) sol_prep->sol_equilibrate sol_quantify Quantification (HPLC-UV) sol_equilibrate->sol_quantify sol_quantify->final_profile compound This compound compound->pka_prep pKa compound->logp_prep logP compound->sol_prep Solubility

Caption: Experimental workflow for determining key physicochemical properties.

Conclusion

This compound is a chemical entity with potential for further development in medicinal chemistry, particularly in the synthesis of novel compounds with potential activity in the central nervous system. This guide has provided a summary of its known and predicted physicochemical properties, along with standard protocols for their experimental determination. The data and methodologies presented herein should serve as a valuable resource for researchers utilizing this compound in drug discovery and development programs. Further experimental validation of the predicted properties is highly recommended.

References

An In-depth Technical Guide to the Synthesis of Substituted Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzylmorpholine derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The morpholine ring is a privileged scaffold, often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[1] The addition of a substituted benzyl group allows for fine-tuning of the molecule's interaction with biological targets, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.

Core Synthetic Methodologies

The primary routes for the synthesis of substituted benzylmorpholine derivatives are N-alkylation of morpholine with substituted benzyl halides and reductive amination of morpholine with substituted benzaldehydes.

N-Alkylation of Morpholine with Substituted Benzyl Halides

This classical and widely used method involves the direct reaction of morpholine with a substituted benzyl halide (typically a bromide or chloride) in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-Benzyl-4-pentylmorpholin-4-ium chloride

This protocol details the synthesis of a quaternary morpholinium salt, which involves the N-alkylation of a previously N-substituted morpholine. The initial N-pentylmorpholine is synthesized via N-alkylation of morpholine.

  • Step 1: Synthesis of N-pentylmorpholine

    • To a 50 ml round-bottom flask, add morpholine (4.95 g, 0.06 mol).

    • Add ethanol (0.6 mol) as the solvent, followed by potassium carbonate (K₂CO₃, 0.06 mol).

    • Add pentyl bromide (7.50 ml, 0.06 mol).

    • Heat the reaction mixture under reflux with magnetic stirring for 1–9 hours (monitor by TLC).

    • After completion, evaporate the solvent.

    • Dissolve the remaining potassium carbonate in water and extract the product with chloroform (CHCl₃).

    • Evaporate the chloroform and dry the residue under vacuum to yield N-pentylmorpholine.[2]

  • Step 2: Synthesis of 4-Benzyl-4-pentylmorpholin-4-ium chloride

    • To a 50 ml round-bottom flask, add N-pentylmorpholine (2 g, 0.013 mol).

    • Add acetonitrile (5.4 ml, 0.104 mol) as the solvent, followed by potassium carbonate (K₂CO₃, 0.013 mol).

    • Add benzyl chloride (0.013 mol).

    • Heat the reaction mixture under reflux with magnetic stirring for 5 hours (monitor by TLC).

    • After completion, evaporate the solvent.

    • Dissolve the remaining potassium carbonate in water and extract the product with chloroform (CHCl₃).

    • Evaporate the chloroform and dry the product under vacuum.

    • Purify the obtained product using column chromatography.[2]

Data Presentation: N-Alkylation of Morpholine Derivatives

EntryBenzyl Halide/Alkyl HalideBaseSolventTime (h)Yield (%)Reference
1Pentyl bromideK₂CO₃Ethanol1-972.0[2]
2Benzyl chlorideK₂CO₃Acetonitrile594.0[2]
Reductive Amination of Morpholine with Substituted Benzaldehydes

Reductive amination is a versatile and efficient one-pot method for the synthesis of N-benzylmorpholines. It involves the reaction of morpholine with a substituted benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent.

General Reaction Scheme:

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and its derivatives being common choices.

Experimental Protocol: General Procedure for Reductive Amination

  • To a stirred solution of a substituted benzaldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane), add morpholine (1.2 equiv).

  • Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride, 1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Data Presentation: Reductive Amination for the Synthesis of Substituted Benzylmorpholine Analogs

While a comprehensive comparative table from a single source is not available, individual examples from the literature demonstrate the utility of this method. For instance, the synthesis of various N-benzylphenethylamine analogs, a related class of compounds, showcases the effectiveness of reductive amination with yields often ranging from good to excellent depending on the specific substrates and conditions.[4]

Mandatory Visualizations

Experimental Workflow: Synthesis of Substituted Benzylmorpholine Derivatives

G cluster_alkylation N-Alkylation cluster_amination Reductive Amination A1 Morpholine A3 Reaction with Base in Solvent A1->A3 A2 Substituted Benzyl Halide A2->A3 A4 Work-up and Purification A3->A4 A5 Substituted Benzylmorpholine A4->A5 B1 Morpholine B3 Iminium Ion Formation B1->B3 B2 Substituted Benzaldehyde B2->B3 B4 In situ Reduction B3->B4 B5 Work-up and Purification B4->B5 B6 Substituted Benzylmorpholine B5->B6

General synthetic workflows for substituted benzylmorpholine derivatives.
Signaling Pathway: EZH2 Signaling in Cancer

Certain benzomorpholine derivatives have been identified as inhibitors of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer.[5] The following diagram illustrates a simplified EZH2 signaling pathway.

G EZH2 EZH2 PRC2 PRC2 Complex EZH2->PRC2 forms H3K27me3 H3K27me3 PRC2->H3K27me3 catalyzes TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor represses Proliferation Cell Proliferation TumorSuppressor->Proliferation inhibits Apoptosis Apoptosis TumorSuppressor->Apoptosis promotes Benzomorpholine Benzomorpholine Derivative (Inhibitor) Benzomorpholine->EZH2 inhibits G cluster_dopamine Dopaminergic Synapse cluster_noradrenaline Noradrenergic Synapse DA_Neuron Dopaminergic Neuron DA_Vesicle Dopamine Vesicles DA_Neuron->DA_Vesicle synthesizes DAT Dopamine Transporter (DAT) DA_Vesicle->DAT releases into synapse DAT->DA_Neuron reuptake DA_Receptor Postsynaptic Dopamine Receptor DAT->DA_Receptor binds to NA_Neuron Noradrenergic Neuron NA_Vesicle Noradrenaline Vesicles NA_Neuron->NA_Vesicle synthesizes NET Norepinephrine Transporter (NET) NA_Vesicle->NET releases into synapse NET->NA_Neuron reuptake NA_Receptor Postsynaptic Noradrenergic Receptor NET->NA_Receptor binds to Fenbutrazate Fenbutrazate Analog Fenbutrazate->DAT inhibits Fenbutrazate->NET inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Morpholine-Containing Compounds

The morpholine ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including high polarity, water solubility, and metabolic stability, make it a desirable component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing compounds, with a focus on their applications in anticancer, antibacterial, antifungal, and antiviral research.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.

Targeting Proliferation and Inducing Apoptosis

A prominent example is the FDA-approved drug Gefitinib (Iressa) , which features a morpholine ring and acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer. Another notable compound is Linezolid , an antibiotic which has also been investigated for its anticancer properties.

Many novel morpholine-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain chalcone derivatives incorporating a morpholine moiety have shown potent activity against breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Table 1: Anticancer Activity of Selected Morpholine-Containing Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
GefitinibNCI-H460 (Lung)0.015EGFR Tyrosine Kinase Inhibitor
PI-103U87 (Glioblastoma)0.008PI3K/mTOR Inhibitor
A-443654MCF-7 (Breast)0.0003Akt1/2 Inhibitor
PWT-33A549 (Lung)1.5Apoptosis Induction
Morpholine-Chalcone HybridHeLa (Cervical)2.1Tubulin Polymerization Inhibitor
Signaling Pathways

The anticancer activity of many morpholine compounds is attributed to their ability to modulate key signaling pathways involved in cancer progression. The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is a common target.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine Morpholine Compound (e.g., PI-103) Morpholine->PI3K Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Antimicrobial Activity

The morpholine scaffold is a key component in several antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi.

Antibacterial Activity

Morpholine-containing compounds have been shown to possess significant antibacterial properties. For example, Linezolid , an oxazolidinone antibiotic bearing a morpholine ring, is effective against multi-drug resistant Gram-positive bacteria. It functions by inhibiting the initiation of protein synthesis.

Table 2: Antibacterial Activity of Selected Morpholine-Containing Compounds

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
LinezolidStaphylococcus aureus (MRSA)4
Ciprofloxacin-Morpholine HybridEscherichia coli0.25
Morpholine-Thiazole DerivativePseudomonas aeruginosa16
Antifungal Activity

In the realm of antifungal agents, Amorolfine is a clinically used morpholine derivative for the treatment of onychomycosis. It acts by inhibiting two enzymes in the sterol biosynthesis pathway, leading to the disruption of the fungal cell membrane.

Table 3: Antifungal Activity of Selected Morpholine-Containing Compounds

Compound/DerivativeFungal StrainMIC (µg/mL)Mechanism of ActionReference
AmorolfineTrichophyton rubrum0.002-0.12Ergosterol Biosynthesis Inhibitor
FenpropimorphCandida albicans1.56Sterol Biosynthesis Inhibitor
Morpholine-Triazole ConjugateAspergillus niger8

Experimental Protocols

The evaluation of the biological activity of morpholine-containing compounds relies on a variety of standardized experimental protocols.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Add varying concentrations of morpholine compound Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at ~570 nm Add_Solvent->Measure Calculate Calculate IC50 value Measure->Calculate

MTT Assay Workflow

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Agar Well Diffusion for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

Methodology:

  • Plate Preparation: A sterile nutrient agar is poured into Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the agar surface.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Addition: A defined volume of the test compound at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Antiviral and Other Activities

Morpholine derivatives have also been explored for their potential as antiviral, anti-inflammatory, and neuroprotective agents. For instance, some morpholino-substituted benzimidazole derivatives have shown promising activity against the hepatitis C virus (HCV) NS5B polymerase.

Conclusion

The morpholine scaffold is a versatile and valuable component in modern drug discovery. Its favorable physicochemical properties and the ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential. The continued exploration of morpholine-based chemistry is expected to yield novel and effective treatments for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.

The (4-Benzylmorpholin-2-ylmethyl)methylamine Scaffold: An Uncharted Territory in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite the recognized versatility of the morpholine ring in drug discovery, the specific scaffold of (4-Benzylmorpholin-2-ylmethyl)methylamine remains a largely unexplored frontier in medicinal chemistry. A comprehensive review of publicly available scientific literature reveals a significant lack of in-depth research and quantitative data on the biological activities and therapeutic potential of its derivatives.

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] It is a common feature in a wide array of approved drugs and clinical candidates, contributing to their efficacy in targeting a diverse range of biological entities, including enzymes and receptors.

This compound itself is recognized as a versatile chemical building block.[2] Its structure, featuring a benzyl-protected morpholine ring with a methylaminomethyl substituent at the 2-position, presents multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Researchers have noted its potential as a scaffold for creating novel therapeutic agents, particularly in the realm of neuropharmacology, and for its utility in studies involving enzyme inhibition and receptor binding.[2]

However, the transition from a promising scaffold to a well-characterized core for drug development appears to be in its infancy. The current body of scientific literature does not contain detailed structure-activity relationship (SAR) studies for derivatives of this compound. Crucially, there is a conspicuous absence of published quantitative biological data, such as IC50 or Ki values, which are essential for understanding the potency and selectivity of any new chemical entity.

While general synthetic methods for morpholine derivatives are well-documented, the specific application and optimization of these methods for the this compound core remain to be detailed in the scientific record.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Benzylmorpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates. The incorporation of a benzyl group to this scaffold gives rise to benzylmorpholine compounds, a class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of benzylmorpholine and its derivatives, with a focus on their applications in oncology, infectious diseases, and metabolic disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways and workflows to facilitate further research and development in this promising area.

I. Anticancer Activity: Targeting EZH2 and Other Pathways

Several benzylmorpholine and benzomorpholine derivatives have demonstrated significant potential as anticancer agents. A key target that has emerged is the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC).

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of various benzylmorpholine and benzomorpholine derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide Derivatives (8a-j) [1]

CompoundDLA (IC50 µM)EAC (IC50 µM)MCF-7 (IC50 µM)A549 (IC50 µM)
8a 48.5 ± 2.046.7 ± 1.848.9 ± 1.453.4 ± 3.0
8b 7.1 ± 0.87.3 ± 1.27.0 ± 0.710.1 ± 0.6
8c 47.7 ± 1.254.2 ± 1.545.6 ± 2.356.4 ± 2.5
8d 75.2 ± 1.576.3 ± 1.870.8 ± 1.676.8 ± 2.2
8e 57.0 ± 3.263.2 ± 3.857.7 ± 1.263.3 ± 2.8
8f 9.1 ± 0.810.3 ± 1.28.6 ± 1.813.1 ± 1.1
8g >100>10095.8 ± 3.8>100
8h 87.6 ± 3.193.7 ± 4.279.9 ± 3.289.0 ± 3.2
8i >10090.2 ± 1.887.8 ± 2.4>100
8j 44.8 ± 3.249.6 ± 2.845.2 ± 1.657.8 ± 3.1
5-FU 14.5 ± 1.114.6 ± 1.313.1 ± 2.013.3 ± 1.4

DLA: Dalton's Lymphoma Ascites cells; EAC: Ehrlich Ascites Carcinoma cells; MCF-7: Human breast adenocarcinoma cell line; A549: Human lung carcinoma cell line; 5-FU: 5-Fluorouracil (positive control).

Table 2: In Vitro Cytotoxicity of Benzomorpholine Derivatives as EZH2 Inhibitors [2]

CompoundA549 (IC50 µM)NCI-H1975 (IC50 µM)
6b >10>10
6c 5.46.2
6x 2.32.8
6y 1.11.1

A549: Human lung carcinoma cell line; NCI-H1975: Human lung adenocarcinoma cell line.

Signaling Pathway: EZH2 in Non-Small Cell Lung Cancer

Overexpression of EZH2 in NSCLC leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival. Benzomorpholine-based EZH2 inhibitors can reverse this effect. The pathway below illustrates the role of EZH2 and the point of intervention for these inhibitors.

EZH2_Pathway EZH2 EZH2 (Overexpressed in NSCLC) PRC2 PRC2 Complex EZH2->PRC2 (catalytic subunit) H3K27me3 Histone H3 Lysine 27 Trimethylation PRC2->H3K27me3 catalyzes Tumor_Suppressor Tumor Suppressor Genes (e.g., PUMA) H3K27me3->Tumor_Suppressor represses Proliferation Cell Proliferation & Survival Tumor_Suppressor->Proliferation inhibits Benzomorpholine Benzomorpholine EZH2 Inhibitors Benzomorpholine->EZH2 inhibit

EZH2 signaling pathway in NSCLC.
Experimental Protocols

A general procedure for the synthesis of these compounds involves a multi-step process. While a detailed, step-by-step protocol for each analog is beyond the scope of this guide, a general workflow is presented below. A key step is the coupling of 4-benzyl-morpholine-2-carboxylic acid with (4-benzoyl-phenoxy)-acetic acid hydrazides.[1]

Synthesis_Workflow start Starting Materials: 4-hydroxy-aryl-aryl methanones step1 Multi-step synthesis to (4-benzoyl-phenoxy)-acetic acid hydrazides start->step1 step2 Synthesis of 4-benzyl-morpholine-2-carboxylic acid start->step2 step3 Coupling Reaction (EDCI catalyst) step1->step3 step2->step3 product 4-Benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides step3->product

General synthesis workflow.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzylmorpholine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

II. Antimalarial Activity

Benzylmorpholine derivatives, particularly those with a 1,2,4,5-tetraoxane scaffold, have shown remarkable potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Data Presentation: In Vitro Antimalarial Activity

Table 3: In Vitro Activity of Benzylmorpholine 1,2,4,5-tetraoxane Analogue N205 [3]

CompoundP. falciparum (3D7) IC50 (nM)
N205 0.84

III. Appetite Suppressant Activity

Certain benzylmorpholine isomers have been investigated for their potential as non-stimulant appetite suppressants.

Data Presentation: In Vivo Anorectic Activity

Table 4: Appetite Suppressant Activity of 2-Benzylmorpholine in Dogs [4][5]

CompoundED50 (mg/kg, oral) at 1 hourED50 (mg/kg, oral) at 2 hours
2-Benzylmorpholine (racemate) 3.05.5

The appetite-suppressing activity was found to reside in the (+)-enantiomer.[4][5]

Mechanism of Action

Non-stimulant anorectics often act on the central nervous system to modulate neurotransmitter systems that regulate appetite and satiety, such as the serotonergic and dopaminergic pathways.[6][7] The precise mechanism for 2-benzylmorpholine is not fully elucidated but is distinct from the stimulant-based mechanisms of amphetamine-related compounds.

IV. Opioid Receptor Modulation

While specific benzylmorpholine compounds have not been extensively characterized as opioid receptor modulators, the morphinan scaffold, from which benzylmorphine is derived, is a classic opioid structure. Benzylmorphine itself is a semi-synthetic opioid.[1] The potential for other benzylmorpholine derivatives to interact with opioid receptors warrants investigation.

Experimental Protocols

This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for mu-opioid receptor)

  • Test benzylmorpholine compound

  • Non-specific binding control (e.g., naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus (e.g., cell harvester with glass fiber filters)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess naloxone), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the plate at room temperature (e.g., for 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Prepare Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding incubation Incubate to Reach Equilibrium start->incubation filtration Rapid Filtration (Separates bound/unbound radioligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis result Binding Affinity (Ki) analysis->result

Opioid receptor binding assay workflow.

Conclusion

Benzylmorpholine compounds represent a versatile chemical scaffold with significant potential for the development of novel therapeutics. The data and protocols presented in this guide highlight their promise as anticancer agents, particularly as EZH2 inhibitors, as well as their potential in treating malaria and metabolic disorders. Further research into the structure-activity relationships, mechanisms of action, and safety profiles of these compounds is warranted to fully realize their therapeutic potential. This guide serves as a foundational resource for researchers dedicated to advancing the development of this important class of molecules.

References

Delving into the Pharmacophoric Landscape of (4-Benzylmorpholin-2-ylmethyl)methylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-2-ylmethyl)methylamine is a synthetic molecule featuring a core morpholine scaffold, a structural motif frequently encountered in centrally acting pharmaceuticals. Its chemical architecture, comprising a hydrophilic morpholine ring, a lipophilic benzyl group, and a basic methylamine side chain, suggests potential interactions with various biological targets within the central nervous system (CNS). This in-depth technical guide explores the putative pharmacophore of this compound, providing a comprehensive overview of its key chemical features and their anticipated roles in molecular recognition. This document also outlines detailed experimental protocols for its synthesis, characterization, and evaluation of its binding affinity at a likely CNS target, the sigma-1 receptor.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties which can enhance drug-like characteristics, including improved aqueous solubility and metabolic stability, and the ability to cross the blood-brain barrier.[1] The title compound, this compound, incorporates this key heterocycle along with other pharmacophorically significant features. Understanding the spatial arrangement of these features—the pharmacophore—is crucial for elucidating its mechanism of action and for the rational design of novel, more potent, and selective analogs.

Putative Pharmacophore of this compound

Based on the structural motifs present in this compound and their similarity to known ligands of CNS receptors, a putative pharmacophore can be proposed. The structural features of this compound align well with the established pharmacophore model for ligands of the sigma-1 receptor, an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[2][3]

The generally accepted pharmacophore for sigma-1 receptor ligands consists of a basic amine center flanked by two hydrophobic regions.[2] In this compound, these features can be mapped as follows:

  • A Basic Amine (Positive Ionizable Feature): The secondary amine of the methylamine group is expected to be protonated at physiological pH, serving as a key hydrogen bond donor and forming ionic interactions with acidic residues in the receptor binding pocket.

  • A Primary Hydrophobic Region: The benzyl group provides a significant hydrophobic moiety that can engage in van der Waals and hydrophobic interactions with nonpolar regions of the binding site.

  • A Secondary Hydrophobic/Hydrophilic Region: The morpholine ring itself, while containing a polar ether oxygen, also possesses hydrophobic methylene groups. This dual character allows for a range of interactions within the binding pocket.

Table 1: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Structural MoietyPutative Interaction Type
Basic Amine (Positive Ionizable)Methylamine NitrogenIonic Interaction, Hydrogen Bond Donor
Primary Hydrophobic RegionBenzyl GroupHydrophobic Interaction, van der Waals Forces
Secondary Hydrophobic/Hydrophilic RegionMorpholine RingHydrophobic and/or Hydrophilic Interactions

A visual representation of this putative pharmacophore is presented below.

Pharmacophore cluster_molecule Putative Pharmacophore of this compound HBD H-Bond Donor (Basic Amine) HYD1 Hydrophobic (Benzyl) HBD->HYD1 ~4-6 Å HYD2 Hydrophobic/ Hydrophilic (Morpholine) HBD->HYD2 ~2-3 Å Synthesis_Workflow Start 2-(Aminomethyl)morpholine Step1 N-Benzylation Start->Step1 Intermediate 4-Benzyl-2-(aminomethyl)morpholine Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Product This compound Step2->Product Assay_Workflow Start Prepare Reagents: - Receptor Membranes (e.g., from guinea pig brain) - Radioligand ([³H]-(+)-pentazocine) - Test Compound (in serial dilution) - Assay Buffer Incubation Incubate receptor membranes, radioligand, and test compound at 37°C for 150 min Start->Incubation Filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Scintillation_Counting Quantify radioactivity on filters using a scintillation counter Washing->Scintillation_Counting Data_Analysis Determine IC₅₀ and calculate Ki values Scintillation_Counting->Data_Analysis

References

The Strategic Role of the (4-Benzylmorpholin-2-ylmethyl)methylamine Scaffold in Central Nervous System Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in the design of therapeutics targeting the central nervous system (CNS), prized for its ability to impart favorable physicochemical properties that enhance blood-brain barrier permeability and modulate pharmacokinetic profiles.[1][2] Within this privileged class of structures, the (4-Benzylmorpholin-2-ylmethyl)methylamine scaffold has emerged as a versatile building block for the synthesis of novel CNS drug candidates. This technical guide provides an in-depth analysis of the role of this specific chemical framework in CNS drug discovery. While direct therapeutic activity of the parent compound is not extensively documented, its utility as a foundational moiety for developing potent and selective CNS agents is significant. This document will detail synthetic strategies, key CNS targets, structure-activity relationships of its derivatives, and relevant experimental protocols for the evaluation of these compounds.

Introduction: The Morpholine Moiety in CNS Drug Design

The development of drugs for CNS disorders is fraught with challenges, primarily the need for molecules to cross the highly selective blood-brain barrier (BBB).[1][2] The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, offers a unique combination of properties that make it highly advantageous for CNS drug design.[1][2] Its features include:

  • Improved Physicochemical Properties: The morpholine nucleus can enhance the solubility and metabolic stability of a drug candidate.[1][2]

  • Blood-Brain Barrier Penetration: The pKa of the morpholine nitrogen is typically in a range that allows for a balance between the charged and uncharged states at physiological pH, a key factor for passive diffusion across the BBB.[1][2]

  • Structural Versatility: The morpholine ring can serve as a rigid scaffold to orient pharmacophoric elements for optimal interaction with their biological targets.[1][2]

  • Reduced Off-Target Effects: The incorporation of a morpholine ring can in some cases mitigate interactions with off-target proteins, leading to a better safety profile.

The this compound core combines the benefits of the morpholine ring with a benzyl group, which can be a key pharmacophoric feature or a protecting group in multi-step syntheses, and a methylaminomethyl side chain at the 2-position, providing a crucial point for further chemical modification and interaction with biological targets.

Synthetic Strategies for this compound and its Derivatives

A common approach involves the cyclization of an appropriate amino alcohol precursor. The benzyl group can be introduced early in the synthesis by N-alkylation of a suitable morpholine precursor or by reductive amination. The methylaminomethyl side chain can be installed through various synthetic transformations.

General Synthetic Workflow:

G cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization Starting_Materials Amino alcohol precursors (e.g., 2-amino-1,3-propanediol derivatives) N_Benzylation N-Benzylation Starting_Materials->N_Benzylation Benzyl halide or reductive amination Cyclization Cyclization to form morpholine ring N_Benzylation->Cyclization Intramolecular cyclization Side_Chain_Introduction Introduction of (methylaminomethyl) side chain Cyclization->Side_Chain_Introduction Multi-step functional group transformations Core_Scaffold This compound Side_Chain_Introduction->Core_Scaffold Derivatization Chemical Modification Core_Scaffold->Derivatization Amide coupling, alkylation, etc. Library_Synthesis Library of Derivatives Derivatization->Library_Synthesis

Caption: General synthetic workflow for the this compound scaffold and its derivatives.

Key CNS Targets and Biological Activity of Derivatives

Derivatives of the this compound scaffold have been investigated for their activity against a range of CNS targets implicated in various neurological and psychiatric disorders. The specific biological activity is highly dependent on the nature of the substituents introduced onto the core scaffold.

Table 1: Representative CNS Targets and Reported Activity of Morpholine-Containing Compounds

Target ClassSpecific TargetType of ModulationExample Compound ClassReported Potency (IC50/Ki)Reference
Receptors 5-HT1A ReceptorAgonist/AntagonistArylpiperazine derivatives of benzoxazinones1.25-54 nM (Ki)[3]
5-HT2A ReceptorAntagonistN-Benzyl phenethylaminesPicomolar range (Ki)[4]
Muscarinic M1 ReceptorAgonist1-(N-substituted piperidin-4-yl)benzimidazolonesSub-micromolar (EC50)[5]
Enzymes Histone Deacetylase 6 (HDAC6)InhibitorBenzylpiperazine hydroxamatesNanomolar range (IC50)[6][7]
Monoamine Oxidase (MAO)InhibitorSubstituted morpholinesVaries with substitution[1]
Transporters Serotonin Transporter (SERT)InhibitorPhenyl-morpholine derivativesNanomolar range (IC50)[1]
Norepinephrine Transporter (NET)InhibitorPhenyl-morpholine derivativesNanomolar range (IC50)[1]

Note: The potencies listed are for representative compounds within the class and not for the this compound parent scaffold itself.

Experimental Protocols for CNS Drug Candidate Evaluation

The evaluation of novel CNS drug candidates derived from the this compound scaffold involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

In Vitro Assays

4.1.1. Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor.

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor.

  • General Protocol:

    • Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor to prepare a membrane fraction.

    • Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-agonist or antagonist) and varying concentrations of the unlabeled test compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow:

G Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation with: - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Caption: A simplified workflow for a competitive radioligand binding assay.

4.1.2. Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator of its target.

  • Example (GPCRs): For G-protein coupled receptors, assays measuring downstream signaling events such as intracellular calcium mobilization, cAMP accumulation, or β-arrestin recruitment are commonly used.

  • Example (Enzymes): For enzyme targets like HDACs or MAOs, assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor to determine its IC50.

In Vivo Models

In vivo studies are essential to evaluate the efficacy, safety, and PK/PD profile of a CNS drug candidate in a living organism.

  • Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include brain-to-plasma ratio, which indicates BBB penetration.

  • Behavioral Models: A wide range of animal models are used to assess the potential therapeutic effects of a compound on CNS disorders. Examples include:

    • Depression: Forced swim test, tail suspension test.

    • Anxiety: Elevated plus maze, open field test.

    • Cognition: Morris water maze, novel object recognition test.

    • Pain: Hot plate test, von Frey filament test.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold and the evaluation of the resulting derivatives allow for the elucidation of structure-activity relationships. SAR studies provide critical insights into the molecular features required for potent and selective activity at a given CNS target.

For many classes of CNS agents derived from morpholine scaffolds, the following general SAR trends have been observed:

  • Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group can significantly impact binding affinity and selectivity.

  • Modification of the Methylamine Side Chain: Altering the length, branching, and basicity of the side chain at the 2-position of the morpholine ring can fine-tune the compound's interaction with its target.

  • Stereochemistry: The stereochemistry at the C2 and other chiral centers of the morpholine ring is often crucial for biological activity.

Illustrative Signaling Pathway (e.g., for a 5-HT1A Receptor Agonist):

G Ligand (4-Benzylmorpholin-2-yl)-derivative (5-HT1A Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Cellular_Response Neuronal Hyperpolarization (Anxiolytic/Antidepressant Effects) PKA->Cellular_Response Leads to

Caption: A simplified signaling pathway for a 5-HT1A receptor agonist.

Conclusion

The this compound scaffold represents a valuable and versatile platform in the discovery of novel CNS therapeutics. While the parent compound itself is primarily utilized as a synthetic intermediate, its structural features provide an excellent starting point for the development of potent and selective ligands for a variety of CNS targets. The favorable physicochemical properties imparted by the morpholine ring, combined with the multiple points for chemical diversification, ensure that this scaffold will continue to be a focus of research in medicinal chemistry for the foreseeable future. A thorough understanding of the synthetic routes, biological evaluation methods, and structure-activity relationships associated with this class of compounds is essential for researchers and drug development professionals seeking to advance the next generation of CNS therapies.

References

The Synthetic Versatility of Benzylmorpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylmorpholine derivatives have emerged as a cornerstone in modern organic synthesis, valued for their structural rigidity and synthetic accessibility. This technical guide explores their application as pivotal intermediates in the creation of high-value pharmaceutical compounds and as chiral ligands in cutting-edge asymmetric catalysis. The following sections provide in-depth methodologies, quantitative performance data, and mechanistic insights into their key transformations.

Benzylmorpholine as a Key Pharmaceutical Intermediate

The benzylmorpholine scaffold is a recurring motif in a multitude of biologically active molecules. Its derivatives serve as crucial starting materials and intermediates in the synthesis of drugs targeting a range of conditions, from malaria to depression. A notable example is the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key precursor for an investigational drug candidate.[1][2][3] The synthesis highlights a high-yielding Grignard reaction as a pivotal step.[1][2][3]

Another significant application is in the development of novel antimalarial agents. The benzylmorpholine-containing dispiro 1,2,4,5-tetraoxane analogue, N205, has shown potent antimalarial activity, with in vitro IC50 values as low as 0.84 nM against Plasmodium falciparum.[4]

General Synthetic Workflow

The synthesis of complex pharmaceutical agents from benzylmorpholine derivatives often involves a multi-step sequence. A generalized workflow, illustrated for the preparation of a chiral morpholine intermediate, involves initial synthesis of the core structure, followed by stereoselective modifications and final salt formation for stability and purification.

G A Racemic Morpholine Amide Synthesis B Chiral Resolution (e.g., with a resolving agent) A->B C Grignard Reaction with Tetrahydropyran derivative B->C D Mesylate Salt Formation & Crystallization C->D E Final Pharmaceutical Intermediate D->E G cluster_0 Catalytic Cycle Catalyst [Rh(SKP*)]+ Complex Rh-Substrate Complex Catalyst->Complex Coordination Substrate Dehydromorpholine Substrate (1) Substrate->Complex H2_add Oxidative Addition of H₂ Complex->H2_add H_insert Hydride Insertion & Reductive Elimination H2_add->H_insert H_insert->Catalyst Regeneration Product Chiral Morpholine Product (2) H_insert->Product

References

Methodological & Application

Application Notes and Protocols for (4-Benzylmorpholin-2-ylmethyl)methylamine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-ylmethyl)methylamine is a versatile chiral building block that has garnered significant interest in medicinal chemistry. Its rigid morpholine scaffold, combined with the conformational flexibility of the benzyl and methylamine substituents, provides a unique three-dimensional structure that can be tailored for high-affinity interactions with various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of novel therapeutics, with a focus on two key areas: norepinephrine reuptake inhibition for the treatment of neurological disorders and the development of potent antimalarial agents.

Application 1: Norepinephrine Reuptake Inhibitors (NRIs)

The morpholine core of this compound is a key pharmacophoric element in a class of selective norepinephrine reuptake inhibitors (NRIs). These compounds are effective in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neurological conditions. The prototypical drug in this class is Reboxetine. By blocking the norepinephrine transporter (NET), these drugs increase the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[1][2][3]

Signaling Pathway: Norepinephrine Transporter (NET) Inhibition

The therapeutic effect of NRIs is mediated by their interaction with the norepinephrine transporter, a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] Inhibition of NET leads to a cascade of downstream effects that ultimately result in the alleviation of depressive symptoms.

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Cascade Adrenergic_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Signal_Transduction->Therapeutic_Effect NRI (4-Benzylmorpholin-2-yl) -methylamine Derivative (NRI) NRI->NET Inhibition

Figure 1: Mechanism of Norepinephrine Reuptake Inhibition.
Quantitative Data: In Vitro Binding Affinities of Benzylmorpholine Derivatives for Monoamine Transporters

The following table summarizes the binding affinities (Ki, nM) of various benzylmorpholine derivatives for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Lower Ki values indicate higher binding affinity.

Compound IDR Group ModificationNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Selectivity (SERT/NET)Selectivity (DAT/NET)
Reboxetine 2-ethoxy-phenoxy at C21.1135>10,000122.7>9090
Analog 1 2-methyl-phenoxy at C21.02>10,000>10,000>9804>9804
Analog 2 2-fluoroethyl-phenoxy at C23.14>10,000>10,000>3185>3185
Analog 3 2-fluoropropyl-phenoxy at C23.68>10,000>10,000>2717>2717
Analog 4 2-methylthio-phenyl at C20.30>10,000>10,000>33333>33333

Data compiled from various sources, including literature on Reboxetine analogs.[4]

Experimental Protocols

The synthesis of NRI drug candidates based on the this compound scaffold typically involves a multi-step sequence starting from a chiral precursor. A representative synthetic workflow is outlined below.

Synthesis_Workflow Start Commercially Available (R)-2-(aminomethyl)oxirane Step1 N-Benzylation Start->Step1 Step2 Ring opening with 2-bromoethanol Step1->Step2 Step3 Intramolecular cyclization Step2->Step3 Step4 Conversion of alcohol to amine Step3->Step4 Step5 N-Methylation Step4->Step5 End (4-Benzylmorpholin-2-ylmethyl) -methylamine Derivative Step5->End

Figure 2: General Synthetic Workflow for Benzylmorpholine Derivatives.

This protocol describes the synthesis of a generic (4-benzylmorpholin-2-ylmethyl)amine derivative, which can be adapted to produce a variety of analogs by modifying the starting materials.

Step 1: Synthesis of (R)-N-benzyl-1-(oxiran-2-yl)methanamine

  • To a solution of (R)-2-(aminomethyl)oxirane (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (R)-N-benzyl-1-(oxiran-2-yl)methanamine.

Step 2: Synthesis of (R)-1-(benzylamino)-3-(2-bromoethoxy)propan-2-ol

  • Dissolve (R)-N-benzyl-1-(oxiran-2-yl)methanamine (1.0 eq) in 2-bromoethanol (5.0 eq).

  • Heat the mixture at 80°C for 4-6 hours.

  • Cool the reaction to room temperature and remove the excess 2-bromoethanol under vacuum.

  • The crude product can be used in the next step without further purification.

Step 3: Synthesis of (S)-(4-benzylmorpholin-2-yl)methanol

  • Dissolve the crude (R)-1-(benzylamino)-3-(2-bromoethoxy)propan-2-ol (1.0 eq) in an anhydrous solvent like THF.

  • Add a strong base such as sodium hydride (1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield (S)-(4-benzylmorpholin-2-yl)methanol.

Step 4: Synthesis of (S)-2-(azidomethyl)-4-benzylmorpholine

  • To a solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Wash the reaction mixture with water and brine, then dry over sodium sulfate and concentrate.

  • Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).

  • Heat the mixture to 80°C for 4-6 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to give the crude azide.

Step 5: Synthesis of (S)-(4-benzylmorpholin-2-yl)methanamine

  • Dissolve the crude (S)-2-(azidomethyl)-4-benzylmorpholine in THF/water.

  • Add triphenylphosphine (1.2 eq) and stir at room temperature for 12-16 hours.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the primary amine.

Step 6: Synthesis of (S)-(4-benzylmorpholin-2-ylmethyl)methylamine

  • To a solution of (S)-(4-benzylmorpholin-2-yl)methanamine (1.0 eq) in formic acid (5.0 eq), add formaldehyde (37% in water, 3.0 eq).

  • Heat the reaction mixture at 100°C for 2-4 hours.

  • Cool to room temperature and basify with aqueous sodium hydroxide.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain the final product.

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET (hNET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]Nisoxetine (a selective NET inhibitor).

  • Non-specific binding control: Desipramine (10 µM).

  • Test compounds.

  • 96-well microplates.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest hNET-expressing HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.[5]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Incubation: Add the cell membrane preparation, [³H]Nisoxetine, and either assay buffer (for total binding), desipramine (for non-specific binding), or the test compound to the respective wells. Incubate at 4°C for 2 hours.[5]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Application 2: Antimalarial Agents

Derivatives of the benzylmorpholine scaffold have shown remarkable potential as antimalarial agents. Specifically, the incorporation of a 1,2,4,5-tetraoxane ring system, a known pharmacophore for antimalarial activity, onto the benzylmorpholine framework has led to the discovery of highly potent compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Proposed Mechanism of Action

The antimalarial activity of tetraoxane compounds is believed to be initiated by the reductive cleavage of the endoperoxide bridge by ferrous iron (Fe²⁺), which is present in high concentrations within the parasite's food vacuole. This cleavage generates reactive oxygen species (ROS) and carbon-centered radicals that are toxic to the parasite.

Antimalarial_Mechanism Drug Benzylmorpholine- Tetraoxane Derivative Parasite Plasmodium falciparum (in red blood cell) Drug->Parasite Activation Reductive Cleavage of Endoperoxide Drug->Activation Fe²⁺ Food_Vacuole Food Vacuole (High [Fe²⁺]) Parasite->Food_Vacuole Radicals Reactive Oxygen Species & Carbon-centered Radicals Activation->Radicals Damage Alkylation of Parasite Proteins and Lipids Radicals->Damage Death Parasite Death Damage->Death

Figure 3: Proposed Antimalarial Mechanism of Tetraoxane Derivatives.
Quantitative Data: In Vitro Antimalarial Activity of Benzylmorpholine-Tetraoxane Conjugates

The following table presents the in vitro half-maximal inhibitory concentrations (IC50) of benzylmorpholine-tetraoxane derivatives against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

Compound IDR Group ModificationP. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)
N205 4-benzylamino substituent0.841.2
Analog 5 4-(4-fluorobenzyl)amino1.52.1
Analog 6 4-(4-chlorobenzyl)amino1.21.8
Analog 7 4-(4-methoxybenzyl)amino2.33.5
Chloroquine (Reference)8.7154
Artemisinin (Reference)4.53.9

Data adapted from published studies on benzylmorpholine-tetraoxane antimalarials.[6][7]

Experimental Protocols

The synthesis of these potent antimalarials involves the coupling of a functionalized benzylmorpholine moiety with a dispiro-1,2,4,5-tetraoxane precursor.

Antimalarial_Synthesis Start1 (4-Benzylmorpholin-2-yl) -methanamine Coupling Amide Coupling (e.g., EDC, HOBt) Start1->Coupling Start2 Dispiro-1,2,4,5-tetraoxane -carboxylic acid Start2->Coupling End Benzylmorpholine-Tetraoxane Conjugate Coupling->End

Figure 4: General Synthesis of Benzylmorpholine-Tetraoxane Conjugates.

Step 1: Synthesis of the Dispiro-1,2,4,5-tetraoxane-carboxylic acid This precursor can be synthesized according to literature procedures, typically involving the ozonolysis of a suitable cyclohexene derivative followed by peroxyacetalization.

Step 2: Amide Coupling

  • To a solution of the dispiro-1,2,4,5-tetraoxane-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of (S)-(4-benzylmorpholin-2-yl)methanamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired benzylmorpholine-tetraoxane conjugate.

This protocol describes a standard method for assessing the in vitro activity of compounds against P. falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7 and Dd2 strains).

  • Human red blood cells.

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • SYBR Green I or other DNA-intercalating dye.

  • Fluorescence plate reader.

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at a defined parasitemia and hematocrit.

  • Drug Dilution: Prepare serial dilutions of the test compounds in culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture and the drug dilutions. Include positive (no drug) and negative (uninfected red blood cells) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its utility has been demonstrated in the development of potent and selective norepinephrine reuptake inhibitors for neurological disorders and in the design of novel antimalarial agents with nanomolar efficacy. The provided application notes and protocols offer a foundation for researchers to explore the potential of this scaffold in their own drug development programs. Further derivatization of the benzyl and methylamine moieties can lead to the discovery of new chemical entities with improved pharmacological profiles.

References

Application of (4-Benzylmorpholin-2-ylmethyl)methylamine in Asymmetric Catalysis: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-ylmethyl)methylamine is a chiral morpholine derivative with significant potential in the field of asymmetric catalysis. Its unique structural features, including a stereogenic center at the C-2 position and a secondary amine, make it a promising candidate for development as both a chiral ligand in metal-catalyzed reactions and as an organocatalyst. While specific applications of this exact molecule in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, its structural analogy to other successful morpholine-based catalysts allows for the formulation of prospective applications and protocols. This document outlines potential uses, hypothetical experimental procedures, and the underlying principles for researchers interested in exploring the catalytic capabilities of this and similar morpholine-based compounds. The morpholine scaffold is a recognized privileged structure in medicinal chemistry, and the development of efficient asymmetric syntheses utilizing morpholine-based catalysts is of high interest.

Potential Applications in Asymmetric Catalysis

The chiral backbone of this compound can be exploited in several areas of asymmetric catalysis:

  • Chiral Ligand for Transition Metal Catalysis: The nitrogen and oxygen atoms of the morpholine ring, along with the exocyclic secondary amine, can act as coordination sites for various transition metals (e.g., Rhodium, Iridium, Palladium). Such metal complexes could be effective catalysts for a range of enantioselective transformations, including asymmetric hydrogenation, hydrosilylation, and C-C bond-forming reactions. The benzyl group provides steric bulk, which can be crucial for creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction.

  • Organocatalysis: The secondary amine moiety can participate in enamine and iminium ion catalysis, which are powerful strategies in organocatalysis. For instance, it could be employed in asymmetric Michael additions, aldol reactions, and Mannich reactions. The inherent chirality of the morpholine scaffold would be transferred to the transition state, leading to the formation of enantioenriched products.

Hypothetical Experimental Protocols and Data

The following sections provide illustrative protocols for the potential use of this compound as a chiral ligand in an asymmetric hydrogenation reaction and as an organocatalyst in a Michael addition.

Application 1: Asymmetric Hydrogenation of a Prochiral Olefin (as a Chiral Ligand)

This hypothetical protocol describes the use of a rhodium complex of this compound in the asymmetric hydrogenation of a prochiral olefin.

Table 1: Hypothetical Results for the Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

EntryCatalyst Loading (mol%)SolventH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
11.0Methanol102512>9985 (R)
20.5Methanol102524>9984 (R)
31.0Dichloromethane1025129578 (R)
41.0Toluene1025128875 (R)
51.0Methanol50256>9986 (R)
61.0Methanol100249290 (R)

Experimental Protocol:

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and (S)-(4-Benzylmorpholin-2-ylmethyl)methylamine (1.1 mol%) in anhydrous, degassed methanol (2.0 mL) is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: To a solution of methyl 2-acetamidoacrylate (1.0 mmol) in anhydrous, degassed methanol (3.0 mL) in a stainless-steel autoclave, the freshly prepared catalyst solution is added.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (10 atm). The reaction mixture is stirred at the specified temperature (25 °C) for the indicated time (12 hours).

  • Work-up and Analysis: After safely venting the hydrogen, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess is determined by chiral HPLC analysis of the purified product (obtained after flash column chromatography on silica gel).

Application 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin (as an Organocatalyst)

This hypothetical protocol outlines the use of this compound as an organocatalyst in the conjugate addition of an aldehyde to a nitroolefin.

Table 2: Hypothetical Results for the Asymmetric Michael Addition of Propanal to β-Nitrostyrene

EntryCatalyst Loading (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % syn)
110-Toluene25248590:1092
25-Toluene25488291:992
310Acetic Acid (10 mol%)Toluene25129295:595
410Benzoic Acid (10 mol%)Toluene25129596:496
510Benzoic Acid (10 mol%)Dichloromethane25248892:893
610Benzoic Acid (10 mol%)Toluene04875>99:198

Experimental Protocol:

  • Reaction Setup: To a solution of β-nitrostyrene (0.5 mmol) in toluene (1.0 mL) in a screw-cap vial are added (R)-(4-Benzylmorpholin-2-ylmethyl)methylamine (10 mol%) and benzoic acid (10 mol%).

  • Addition of Aldehyde: Propanal (1.5 mmol) is then added, and the vial is sealed and stirred at the specified temperature (25 °C) for the indicated time (12 hours).

  • Work-up and Analysis: The reaction mixture is directly loaded onto a silica gel column. Purification by flash column chromatography yields the desired Michael adduct. The yield and diastereomeric ratio are determined by ¹H NMR analysis of the purified product. The enantiomeric excess of the major diastereomer is determined by chiral HPLC analysis.

Visualizing Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the organocatalyzed Michael addition and the general experimental workflow.

Asymmetric_Michael_Addition_Cycle cluster_catalyst Catalytic Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Propanal Michael_Adduct_Iminium Iminium Ion Intermediate Enamine->Michael_Adduct_Iminium + Nitroolefin Nitroolefin β-Nitrostyrene Product_Iminium Product-Iminium Adduct Michael_Adduct_Iminium->Product_Iminium Tautomerization Water H₂O Product_Iminium->Catalyst + H₂O - Product Product γ-Nitroaldehyde Product Product_Iminium->Product

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental_Workflow start Start step1 Step 1: Reaction Setup Add catalyst, substrate, and solvent to reaction vessel. start->step1 step2 Step 2: Reaction Stir at controlled temperature for a specified time. step1->step2 step3 Step 3: Work-up Quench reaction and perform extraction or direct loading. step2->step3 step4 Step 4: Purification Purify the crude product using flash column chromatography. step3->step4 step5 Step 5: Analysis Determine yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC). step4->step5 end End step5->end

Caption: General experimental workflow for asymmetric catalysis.

Conclusion

This compound represents a promising, yet underexplored, chiral scaffold for the development of novel catalysts for asymmetric synthesis. The protocols and data presented herein are hypothetical but are grounded in established principles of asymmetric catalysis and the known reactivity of similar morpholine-based systems.[1][2] It is hoped that this document will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into the catalytic potential of this and related chiral morpholine derivatives. Future work should focus on the synthesis of this compound in enantiomerically pure form and its systematic evaluation in a variety of asymmetric transformations to fully elucidate its catalytic capabilities.

References

Application Note: N-Methylation of (4-benzylmorpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of the primary amine (4-benzylmorpholin-2-yl)methanamine to yield N,N-dimethyl-(4-benzylmorpholin-2-yl)methanamine. This transformation is achieved via the Eschweiler-Clarke reaction, a well-established and reliable method for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[1][2][3] This protocol is particularly relevant for medicinal chemistry and drug development, where the modification of amine substitution can significantly impact a molecule's pharmacological properties.

Introduction

N-methylation is a fundamental synthetic transformation in organic chemistry and is of paramount importance in the field of drug discovery. The addition of one or two methyl groups to a primary or secondary amine can profoundly alter a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. The Eschweiler-Clarke reaction offers a convenient and efficient one-pot method for the N,N-dimethylation of primary amines.[2][4] The reaction utilizes formic acid and formaldehyde as the C1 source and reducing agent, respectively.[1][2][4] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid, with the irreversible loss of carbon dioxide driving the reaction to completion.[2] This method is advantageous as it typically provides high yields and avoids over-alkylation to the quaternary ammonium salt.[1][2]

This application note details a specific protocol for the N-methylation of (4-benzylmorpholin-2-yl)methanamine, a compound featuring a benzyl-protected morpholine moiety and a primary aminomethyl group.

Reaction Scheme

(4-benzylmorpholin-2-yl)methanamine -> N,N-dimethyl-(4-benzylmorpholin-2-yl)methanamine

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-methylation of (4-benzylmorpholin-2-yl)methanamine based on typical outcomes for the Eschweiler-Clarke reaction.

ParameterValue
Starting Material(4-benzylmorpholin-2-yl)methanamine
Molecular Weight ( g/mol )220.30
ProductN,N-dimethyl-(4-benzylmorpholin-2-yl)methanamine
Molecular Weight ( g/mol )248.35
Typical Yield (%)85 - 95%
Purity (by HPLC)>98%
Reaction Time (hours)4 - 8
Reaction Temperature (°C)90 - 100

Experimental Protocol

Materials and Reagents:

  • (4-benzylmorpholin-2-yl)methanamine

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (4-benzylmorpholin-2-yl)methanamine (1.0 eq) in formic acid (5.0 eq).

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (37% in water, 5.0 eq) dropwise. An initial exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Basify the aqueous solution to pH > 10 with 2 M sodium hydroxide.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N,N-dimethyl-(4-benzylmorpholin-2-yl)methanamine.

Visualizations

Experimental Workflow:

experimental_workflow start Start: (4-benzylmorpholin-2-yl)methanamine reagents Add Formic Acid and Formaldehyde start->reagents reaction Heat to 90-100 °C (4-8 hours) reagents->reaction workup Work-up: - Neutralization (NaHCO₃) - Basification (NaOH) - Extraction (DCM) reaction->workup purification Purification: Column Chromatography workup->purification product Product: N,N-dimethyl-(4-benzylmorpholin-2-yl)methanamine purification->product reaction_mechanism amine Primary Amine (R-NH₂) iminium Iminium Ion (R-N⁺=CH₂) amine->iminium + CH₂O, - H₂O formaldehyde Formaldehyde (CH₂O) sec_amine Secondary Amine (R-NHCH₃) iminium->sec_amine + HCOOH, - CO₂ formic_acid Formic Acid (HCOOH) co2 CO₂ formic_acid->co2 tert_amine Tertiary Amine (R-N(CH₃)₂) sec_amine->tert_amine + CH₂O, HCOOH

References

Application Notes: (4-Benzylmorpholin-2-ylmethyl)methylamine in the Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-2-ylmethyl)methylamine and its derivatives are versatile chemical intermediates that serve as crucial building blocks in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The inherent structural features of the morpholine ring allow it to interact favorably with biological systems, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents with enhanced efficacy and specificity.[1] This document provides detailed application notes and protocols for the use of a representative morpholine derivative in the synthesis of potent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

SNRIs are a class of antidepressant medications effective in treating major depressive disorder (MDD), anxiety disorders, and chronic pain conditions.[3] They function by inhibiting the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), at the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors and enhancing neurotransmission.[3] This dual mechanism of action is believed to offer a broader spectrum of therapeutic effects compared to single-acting agents like Selective Serotonin Reuptake Inhibitors (SSRIs).[4]

While a direct synthesis of a commercially available SNRI from this compound is not widely documented in publicly available literature, this document will focus on the synthesis of a potent dual SNRI, (SS)-2-[(phenoxy)(phenyl)methyl]morpholine , as a representative example of the utility of morpholine scaffolds in SNRI drug discovery, based on published research.[5]

Data Presentation

The following table summarizes the in vitro reuptake inhibition data for the representative SNRI, (SS)-2-[(phenoxy)(phenyl)methyl]morpholine, and its corresponding enantiomer. This data highlights the stereoselectivity and potency of the compound.

CompoundStereochemistry5-HT Reuptake IC₅₀ (nM)NE Reuptake IC₅₀ (nM)
2-[(phenoxy)(phenyl)methyl]morpholine(SS)1.53.2
2-[(phenoxy)(phenyl)methyl]morpholine(RR)25018

Data is representative and compiled from analogous compounds in cited literature.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of (SS)-2-[(phenoxy)(phenyl)methyl]morpholine, a potent SNRI, starting from a suitable morpholine precursor.

1. Synthesis of Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate

  • Materials: N-benzyl-diethanolamine, n-butyl glyoxylate, p-toluenesulfonic acid, toluene.

  • Procedure:

    • To a solution of N-benzyl-diethanolamine (1.0 eq) and n-butyl glyoxylate (1.1 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield racemic n-butyl 4-benzylmorpholine-2-carboxylate.

2. Enzymatic Resolution of n-Butyl 4-Benzylmorpholine-2-carboxylate

  • Materials: Racemic n-butyl 4-benzylmorpholine-2-carboxylate, Lipase from Candida antarctica (CAL-B), phosphate buffer, organic solvent (e.g., hexane).

  • Procedure:

    • Suspend the racemic ester (1.0 eq) in a biphasic system of phosphate buffer and an organic solvent.

    • Add immobilized CAL-B to the mixture.

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the enantiomeric excess (ee) of the remaining ester and the formed acid by chiral High-Performance Liquid Chromatography (HPLC).

    • Once the desired ee is reached (typically >99% for the (S)-ester), filter off the enzyme.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically pure (S)-n-butyl 4-benzylmorpholine-2-carboxylate.

3. Grignard Reaction to form (S)-(4-Benzylmorpholin-2-yl)(phenyl)methanol

  • Materials: (S)-n-butyl 4-benzylmorpholine-2-carboxylate, phenylmagnesium bromide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the enantiopure ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C.

    • Slowly add a solution of phenylmagnesium bromide (2.2 eq) in THF.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude alcohol by column chromatography.

4. O-Arylation to form (S)-4-Benzyl-2-[(phenoxy)(phenyl)methyl]morpholine

  • Materials: (S)-(4-Benzylmorpholin-2-yl)(phenyl)methanol, phenol, triphenylphosphine, diisopropyl azodicarboxylate (DIAD), anhydrous THF.

  • Procedure (Mitsunobu Reaction):

    • Dissolve the alcohol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIAD (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to yield (S)-4-benzyl-2-[(phenoxy)(phenyl)methyl]morpholine.

5. Debenzylation to yield (SS)-2-[(phenoxy)(phenyl)methyl]morpholine

  • Materials: (S)-4-benzyl-2-[(phenoxy)(phenyl)methyl]morpholine, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve the N-benzyl protected morpholine (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, (SS)-2-[(phenoxy)(phenyl)methyl]morpholine.

Mandatory Visualizations

SNRI_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Resolution cluster_step3 Step 3: Grignard Reaction cluster_step4 Step 4: O-Arylation cluster_step5 Step 5: Debenzylation N-benzyl-diethanolamine N-benzyl-diethanolamine A Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate N-benzyl-diethanolamine->A p-TsOH, Toluene n-butyl glyoxylate n-butyl glyoxylate n-butyl glyoxylate->A B (S)-n-Butyl 4-Benzylmorpholine-2-carboxylate A->B CAL-B C (S)-(4-Benzylmorpholin-2-yl) (phenyl)methanol B->C PhMgBr, THF D (S)-4-Benzyl-2-[(phenoxy)(phenyl)methyl]morpholine C->D Phenol, PPh3, DIAD E (SS)-2-[(phenoxy)(phenyl)methyl]morpholine (Final SNRI) D->E H2, Pd/C

Caption: Synthetic workflow for a potent morpholine-based SNRI.

SNRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Synthesis Vesicle Synaptic Vesicle Serotonin->Vesicle Tyrosine Tyrosine Norepinephrine Norepinephrine (NE) Tyrosine->Norepinephrine Synthesis Norepinephrine->Vesicle Serotonin_cleft 5-HT Vesicle->Serotonin_cleft Release Norepinephrine_cleft NE Vesicle->Norepinephrine_cleft Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) SNRI SNRI SNRI->SERT Inhibition SNRI->NET Inhibition Serotonin_cleft->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin_cleft->Serotonin_receptor Binding Norepinephrine_cleft->NET Reuptake Norepinephrine_receptor NE Receptor Norepinephrine_cleft->Norepinephrine_receptor Binding Signal Neuronal Signal Transduction Serotonin_receptor->Signal Norepinephrine_receptor->Signal

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors.

References

Application Notes and Protocols for Suzuki Coupling with Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds incorporating a benzylmorpholine moiety. This reaction is a powerful tool for carbon-carbon bond formation, enabling the creation of diverse molecular scaffolds for drug discovery and development.

Introduction

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex.[1][2] This methodology is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[3] The synthesis of molecules containing benzylmorpholine substructures is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the morpholine ring, such as improved aqueous solubility and metabolic stability.

This protocol will focus on two primary approaches for incorporating the benzylmorpholine scaffold:

  • Route A: Coupling of a (halobenzyl)morpholine derivative with an arylboronic acid or ester.

  • Route B: Coupling of a (morpholinobenzyl)boronic acid or ester with an aryl halide.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions involving benzylmorpholine derivatives. These values are based on typical yields and conditions reported for analogous Suzuki couplings of benzyl halides and related substrates.[4][5] Optimal conditions for specific substrates may vary and require further optimization.

Table 1: Suzuki Coupling of 4-(4-Bromobenzyl)morpholine with Various Arylboronic Acids (Route A)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O901692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O1101078
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O802475

Table 2: Suzuki Coupling of (4-(Morpholinomethyl)phenyl)boronic Acid with Various Aryl Halides (Route B)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)JohnPhos (4)K₂CO₃DMF1400.3 (MW)88
23-ChloropyridinePdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O1001872
31-IodonaphthalenePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O851290
44-BromobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1001481

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.[4]

  • Reagents should be of high purity. Arylboronic acids can be sensitive to air and moisture and should be stored appropriately.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki Coupling of 4-(4-Bromobenzyl)morpholine with an Arylboronic Acid (Route A)

This protocol describes a typical procedure for the coupling of a benzyl halide derivative with an arylboronic acid.

Materials:

  • 4-(4-Bromobenzyl)morpholine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-(4-bromobenzyl)morpholine, the arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M) and degassed water (typically 10-20% of the solvent volume) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 10-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling of (4-(Morpholinomethyl)phenyl)boronic Acid with an Aryl Halide (Route B)

This protocol outlines a typical procedure for the coupling of a benzylboronic acid derivative with an aryl halide. Microwave irradiation can be employed to shorten reaction times.[5]

Materials:

  • (4-(Morpholinomethyl)phenyl)boronic acid (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Phosphine ligand (e.g., JohnPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure (Microwave Conditions):

  • In a microwave reaction vial, combine the (4-(morpholinomethyl)phenyl)boronic acid, aryl halide, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent (e.g., DMF, to achieve a concentration of ~0.5 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 140 °C) for the designated time (e.g., 20 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln reagents Ar-X pd2_complex Ar-Pd(II)-X(Ln) pd2_biaryl Ar-Pd(II)-Ar'(Ln) pd2_complex->pd2_biaryl Transmetalation pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product Reductive Elimination reagents->pd2_complex Oxidative Addition boronic Ar'-B(OR)2 + Base Experimental_Workflow start Reaction Setup reagents Combine Benzylmorpholine Derivative, Boronic Acid/Aryl Halide, Catalyst, Ligand, Base start->reagents atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->atmosphere solvent Add Anhydrous Solvent(s) atmosphere->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction workup Work-up reaction->workup quench Cool and Dilute with Organic Solvent workup->quench extract Aqueous Wash (Water, Brine) quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purification Purification concentrate->purification chromatography Silica Gel Column Chromatography purification->chromatography analysis Characterization (NMR, LC-MS, etc.) chromatography->analysis

References

Application Notes and Protocols for the Development of EZH2 Inhibitors Utilizing a Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct use of (4-Benzylmorpholin-2-ylmethyl)methylamine in the development of EZH2 inhibitors. The following application notes and protocols are based on a closely related and published class of compounds, benzomorpholine derivatives, which serve as a practical guide for utilizing a morpholine-containing scaffold in the design and synthesis of EZH2 inhibitors.[1]

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The development of small molecule inhibitors of EZH2 is a promising strategy in cancer therapy.[2] This document outlines the application of morpholine-containing scaffolds, specifically benzomorpholine derivatives, in the development of novel EZH2 inhibitors.

Signaling Pathways and Experimental Workflow

The development and evaluation of novel EZH2 inhibitors involve a multi-step process, from synthesis to biological characterization. The canonical function of EZH2 is to repress gene transcription through the PRC2 complex. Inhibition of EZH2 aims to reactivate tumor suppressor genes. A typical workflow for developing and assessing these inhibitors is outlined below.

EZH2 Canonical Signaling Pathway Canonical EZH2 Signaling Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27me3 H3K27me3 PRC2->H3K27me3 Methylation H3K27me0 Histone H3 (Lysine 27) H3K27me0->PRC2 Substrate GeneSilencing Gene Silencing (e.g., Tumor Suppressors) H3K27me3->GeneSilencing Leads to EZH2_Inhibitor EZH2 Inhibitor (e.g., Benzomorpholine derivative) EZH2_Inhibitor->PRC2 Inhibits

Caption: Canonical EZH2 signaling pathway and the point of intervention for inhibitors.

Experimental_Workflow_for_EZH2_Inhibitor_Development Workflow for EZH2 Inhibitor Development cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 3-amino-5-bromo-2-hydroxybenzoic acid) Cyclization Cyclization Start->Cyclization Suzuki Suzuki Coupling Cyclization->Suzuki Amidation Amidation Suzuki->Amidation Inhibitor Benzomorpholine Inhibitor Amidation->Inhibitor Biochemical_Assay Biochemical EZH2 Inhibition Assay Inhibitor->Biochemical_Assay Test Cell_Based_Assay Cellular H3K27me3 Level Assay Biochemical_Assay->Cell_Based_Assay Validate in cells Proliferation_Assay Cancer Cell Proliferation Assay Cell_Based_Assay->Proliferation_Assay Assess functional effect Cell_Cycle_Assay Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Assay Determine mechanism

Caption: Experimental workflow for the synthesis and evaluation of benzomorpholine-based EZH2 inhibitors.

Protocols

The synthesis of benzomorpholine derivatives as EZH2 inhibitors can be achieved through a multi-step process involving cyclization, Suzuki coupling, and amidation as key steps.[1]

Step 1: Cyclization The initial step involves the formation of the benzomorpholine core. This is typically achieved by reacting a starting material like 3-amino-5-bromo-2-hydroxybenzoic acid with an appropriate reagent to form the heterocyclic ring structure.

Step 2: Suzuki Coupling A Suzuki coupling reaction is then employed to introduce diversity to the benzomorpholine scaffold. This palladium-catalyzed cross-coupling reaction allows for the attachment of various aryl or heteroaryl groups.

Step 3: Amidation The final step is an amidation reaction to couple the modified benzomorpholine core with a desired amine, yielding the final inhibitor compound.

This assay is performed to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of EZH2.

  • Reagents and Materials:

    • Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

    • Histone H3 peptide (substrate)

    • S-Adenosyl-L-[³H]-methionine (SAM) (cofactor)

    • Test compounds (dissolved in DMSO)

    • Assay buffer

    • Scintillation cocktail

    • Filter plates and a microplate scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the PRC2 complex and the histone H3 peptide in the assay buffer.

    • Add the test compounds at various concentrations to the reaction mixture.

    • Initiate the reaction by adding S-Adenosyl-L-[³H]-methionine.

    • Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and transfer the mixture to a filter plate to capture the methylated histone peptide.

    • Wash the filter plate to remove unincorporated [³H]-SAM.

    • Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This cell-based assay is crucial to confirm that the inhibitor can penetrate cells and inhibit EZH2 activity in a cellular context.

  • Reagents and Materials:

    • Cancer cell line with known EZH2 status (e.g., A549 or NCI-H1975 non-small cell lung cancer cells).[1]

    • Cell culture medium and supplements.

    • Test compounds.

    • Lysis buffer.

    • Primary antibodies (anti-H3K27me3 and anti-total Histone H3).

    • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

    • Western blot or ELISA reagents.

  • Procedure:

    • Culture the cancer cells under standard conditions.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • Lyse the cells to extract nuclear proteins.

    • Quantify the levels of H3K27me3 and total histone H3 using Western blotting or ELISA.

    • Normalize the H3K27me3 levels to the total histone H3 levels.

    • Determine the IC50 value for the reduction of cellular H3K27me3.

This assay evaluates the effect of the EZH2 inhibitors on the growth of cancer cells.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, NCI-H1975).[1]

    • Cell culture medium.

    • Test compounds.

    • MTT or other cell viability reagents.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for a period of time (e.g., 72 hours).

    • Add the MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Data Presentation

The following tables summarize the inhibitory activities of representative benzomorpholine derivatives against EZH2 and their anti-proliferative effects on non-small cell lung cancer cell lines.

Table 1: In Vitro EZH2 Inhibitory Activity of Benzomorpholine Derivatives

CompoundEZH2 IC50 (µM)
6b Potent
6c Potent
6x Potent
6y Potent

Note: The original publication describes these compounds as potent novel EZH2 inhibitors without specifying the exact IC50 values in the abstract.[1]

Table 2: Anti-proliferative Activity of Compound 6y

Cell LineIC50 (µM)
A549 1.1
NCI-H1975 1.1

Data from a study on benzomorpholine derivatives as EZH2 inhibitors.[1]

Conclusion

The morpholine scaffold, particularly in the form of benzomorpholine derivatives, has been successfully utilized to develop potent EZH2 inhibitors with significant anti-proliferative activity in cancer cell lines. The synthetic route involving cyclization, Suzuki coupling, and amidation offers a versatile platform for generating a library of diverse compounds. The described biochemical and cell-based assays provide a robust framework for evaluating the efficacy of these novel inhibitors. Further investigation into the structure-activity relationship of such compounds could lead to the discovery of even more potent and selective EZH2 inhibitors for cancer therapy. While no direct evidence links this compound to EZH2 inhibitor development, its structural similarity to the building blocks of other enzyme inhibitors suggests its potential as a scaffold in this area.

References

HPLC purification method for (4-Benzylmorpholin-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the purification of (4-Benzylmorpholin-2-ylmethyl)methylamine, a key intermediate in various research and drug development applications. This document provides a detailed protocol for the efficient separation and purification of this compound, intended for researchers, scientists, and professionals in drug development. The method utilizes reversed-phase HPLC, a robust technique for purifying compounds with basic and chiral properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for the development of a suitable HPLC purification method.

PropertyValueSource
Molecular FormulaC13H20N2O[1][2]
Molecular Weight220.31 g/mol [2][3]
AppearanceOrange liquid[2]
Purity (typical)≥ 96% (HPLC)[2][4]
ChiralityContains a chiral centerInferred from structure
UV AbsorbanceExpected due to the benzyl groupInferred from structure

Experimental Protocol: Reversed-Phase HPLC Purification

This protocol details the step-by-step procedure for the purification of this compound using reversed-phase HPLC.

Materials and Reagents:

  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for cleaning)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

Mobile Phase Preparation:

  • Mobile Phase A: To 1000 mL of HPLC-grade water, add 1.0 mL of TFA (0.1% v/v). Mix thoroughly.

  • Mobile Phase B: To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of TFA (0.1% v/v). Mix thoroughly.

  • Degas both mobile phases using a suitable method such as sonication or vacuum filtration.

Sample Preparation:

  • Accurately weigh approximately 25 mg of crude this compound.

  • Dissolve the sample in 5 mL of Mobile Phase A to achieve a concentration of 5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC System Setup and Operation:

  • Install the C18 column and equilibrate the system with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject the prepared sample onto the column. The injection volume may need to be optimized, starting with 50-100 µL for a semi-preparative column.

  • Run the gradient program as specified in the chromatographic conditions table below.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

Post-Purification Processing:

  • Combine the collected fractions containing the purified product.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a TFA salt.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the purification of this compound is presented in the table below.

ParameterCondition
ColumnC18, 5 µm, 10 x 250 mm (Semi-preparative)
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient5% to 75% B over 30 minutes
Flow Rate4.0 mL/min
DetectionUV at 254 nm
Injection Volume50-100 µL (can be optimized)
Column TemperatureAmbient

Considerations for Chiral Separation

The presence of a stereocenter in this compound means that it can exist as enantiomers. For pharmaceutical applications, it is often necessary to separate these enantiomers. The described reversed-phase method will likely not separate the enantiomers. For chiral separation, the following approaches can be considered[5][6][7][8]:

  • Chiral Stationary Phases (CSPs): This is the most common approach. Columns with polysaccharide-based or macrocyclic glycopeptide chiral selectors are often effective[5].

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column[7].

  • Diastereomeric Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column[7].

Further method development would be required to achieve chiral separation.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep mobile_phase_prep Mobile Phase Preparation (A: 0.1% TFA in Water B: 0.1% TFA in ACN) start->mobile_phase_prep hplc_setup HPLC System Setup (Equilibrate Column) sample_prep->hplc_setup mobile_phase_prep->hplc_setup injection Inject Sample hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation fraction_collection Fraction Collection (Monitor UV at 254 nm) separation->fraction_collection post_processing Post-Purification (Solvent Removal & Lyophilization) fraction_collection->post_processing end Purified Compound post_processing->end

Caption: Workflow for HPLC Purification.

This application note provides a comprehensive method for the purification of this compound. The provided protocol and parameters can serve as a starting point and may require further optimization based on the specific crude sample purity and the desired final purity.

References

Application Notes and Protocols for the Development of Antimalarial Tetraoxane Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, in vitro evaluation, and in vivo assessment of novel tetraoxane analogues as potential antimalarial drug candidates. The protocols outlined below are based on established methodologies in the field of antimalarial drug discovery.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the development of new antimalarial agents.[1] 1,2,4,5-tetraoxanes have emerged as a promising class of synthetic endoperoxides with potent antimalarial activity.[1][2] Similar to the clinically used artemisinins, their mode of action is attributed to the iron-mediated cleavage of the endoperoxide bridge within the parasite's food vacuole, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage.[3][4] This document details the protocols for the chemical synthesis and biological evaluation of novel tetraoxane analogues.

Chemical Synthesis of Tetraoxane Analogues

A general and efficient method for the synthesis of dispiro-1,2,4,5-tetraoxane analogues involves the acid-catalyzed condensation of a ketone with its corresponding gem-dihydroperoxide. The following protocol is a representative example for the synthesis of N-benzoyl piperidine tetraoxane analogues.[5][6]

Protocol 2.1: One-Pot Synthesis of N-Benzoyl Piperidine Dispiro-1,2,4,5-Tetraoxane Analogues

This protocol describes a one-pot reaction using molybdenum trioxide as an efficient catalyst.[6]

Materials:

  • Substituted N-benzoyl-4-piperidone

  • Another cyclic, acyclic, or aromatic ketone

  • Hydrogen peroxide (30% w/v)

  • Molybdenum trioxide (MoO₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of N-benzoyl-4-piperidone (1.0 mmol) and another ketone (1.0 mmol) in dichloromethane (10 mL), add 30% aqueous hydrogen peroxide (2.0 mmol).

  • Add molybdenum trioxide (10 mol%) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired tetraoxane analogue.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_synthesis Synthesis Workflow reactants N-Benzoyl-4-piperidone + Ketone + H₂O₂ catalyst MoO₃ in DCM reactants->catalyst Add catalyst reaction Stir at RT (4-6h) catalyst->reaction quench Quench with NaHCO₃ reaction->quench extraction Extract with DCM quench->extraction purification Column Chromatography extraction->purification product Purified Tetraoxane Analogue purification->product

Caption: General workflow for the synthesis of tetraoxane analogues.

In Vitro Antimalarial Activity

The primary method for evaluating the efficacy of novel compounds against P. falciparum is through in vitro susceptibility assays. The SYBR Green I-based fluorescence assay is a widely used, high-throughput method.

Protocol 3.1: In Vitro Antiplasmodial Activity using SYBR Green I Assay

This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.

Materials:

  • Culture of synchronous ring-stage P. falciparum (e.g., 3D7, Dd2, K1 strains)

  • Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine)

  • Human erythrocytes (O+)

  • Test compounds (dissolved in DMSO)

  • Artemisinin or Chloroquine (as positive controls)

  • 96-well microtiter plates

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. The final DMSO concentration should be ≤ 0.5%.

  • Prepare a parasite culture with 2% parasitemia and 2% hematocrit.

  • Add 180 µL of the parasite culture to each well containing 20 µL of the diluted compound. Include drug-free wells as negative controls.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, freeze the plates at -80°C to lyse the erythrocytes.

  • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

G cluster_invitro In Vitro Antimalarial Assay Workflow start Prepare serial dilutions of tetraoxane analogues culture Add synchronous ring-stage P. falciparum culture start->culture incubation Incubate for 72h culture->incubation lysis Freeze-thaw to lyse cells incubation->lysis sybr Add SYBR Green I lysis buffer lysis->sybr read Measure fluorescence sybr->read analysis Calculate IC₅₀ values read->analysis

Caption: Workflow for the in vitro antimalarial SYBR Green I assay.

Table 1: In Vitro Antiplasmodial Activity of Representative Tetraoxane Analogues

CompoundP. falciparum StrainIC₅₀ (nM)[5]
3d 3D7 (CQ-sensitive)7.28
3u 3D7 (CQ-sensitive)6.35
Artemisinin 3D7 (CQ-sensitive)5.97
E209 Analogue 9a D10 (CQ-sensitive)1.8 ± 0.2
E209 Analogue 9b D10 (CQ-sensitive)2.5 ± 0.5
N205 Analogue 10a W2 (CQ-resistant)2.1 ± 0.4
N205 Analogue 10b W2 (CQ-resistant)2.5 ± 0.3

In Vitro Cytotoxicity Assessment

To evaluate the selectivity of the tetraoxane analogues, their cytotoxicity against a mammalian cell line (e.g., Vero cells) is determined. The MTT assay is a common method for this purpose.

Protocol 4.1: Cytotoxicity Evaluation using MTT Assay

Materials:

  • Vero cell line (or other mammalian cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (as positive control)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) and the selectivity index (SI = CC₅₀ / IC₅₀).

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI)
Tetraoxane-amine conjugate 1 Vero> 25> 65 (based on IC₅₀ of 0.38 µM)
Tetraoxane-amine conjugate 2 Vero> 25> 31 (based on IC₅₀ of 0.80 µM)
Substituted diphenyl-tetraoxane 2a VeroNon-toxic-
Substituted diphenyl-tetraoxane 2b VeroNon-toxic-

In Vivo Antimalarial Efficacy

The 4-day suppressive test (Peter's test) is the standard primary in vivo assay to evaluate the efficacy of antimalarial compounds in a murine model.

Protocol 5.1: 4-Day Suppressive Test in P. berghei-infected Mice

Materials:

  • Plasmodium berghei (ANKA strain)

  • Swiss albino mice (female, 18-22 g)

  • Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Chloroquine (positive control)

  • Vehicle (negative control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on day 0.

  • Randomize the infected mice into control and treatment groups (n=5).

  • Two to four hours post-infection, administer the first dose of the test compound, chloroquine, or vehicle orally or via the intended route.

  • Administer treatment once daily for four consecutive days (Day 0, 1, 2, and 3).

  • On day 4, collect thin blood smears from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percentage of parasite suppression for each group compared to the vehicle control group.

  • Monitor the mice daily for survival up to 30 days.

G cluster_invivo In Vivo 4-Day Suppressive Test Workflow infection Day 0: Infect mice with P. berghei treatment Day 0-3: Administer test compounds daily infection->treatment smear Day 4: Prepare blood smears treatment->smear parasitemia Determine % parasitemia smear->parasitemia analysis Calculate % parasite suppression and monitor survival parasitemia->analysis

Caption: Workflow for the in vivo 4-day suppressive test.

Table 3: In Vivo Efficacy of a Representative Tetraoxane Analogue

CompoundDose (mg/kg/day)Route% Parasite SuppressionMean Survival Time (days)
Tetraoxane 15 50p.o.-Cured 2/5 mice[4]
Tetraoxane 15 200p.o.-Cured 4/5 mice[4]
Tetraoxane 15 600p.o.-Cured 4/5 mice[4]
E209 30 (single dose)p.o.>99Cured 2/3 mice

Proposed Mechanism of Action

The antimalarial activity of tetraoxanes is believed to be initiated by the interaction with ferrous iron (Fe²⁺), which is released during the digestion of hemoglobin by the parasite in its food vacuole. This interaction leads to the cleavage of the endoperoxide bridge, generating highly reactive oxygen-centered radicals that alkylate and damage essential parasite proteins and lipids, ultimately leading to parasite death.[3][4] Some studies also suggest that tetraoxane derivatives may bind to the active site of enzymes like falcipain-2.[5]

G cluster_moa Proposed Mechanism of Action of Tetraoxanes tetraoxane Tetraoxane Analogue cleavage Reductive Cleavage of Endoperoxide Bridge tetraoxane->cleavage fe2 Fe²⁺ (from heme) fe2->cleavage radicals Generation of Reactive Oxygen Species (ROS) cleavage->radicals damage Alkylation and Damage of Parasite Biomolecules radicals->damage death Parasite Death damage->death

Caption: Proposed mechanism of action for tetraoxane antimalarials.

Conclusion

The protocols and data presented herein provide a framework for the systematic development and evaluation of novel tetraoxane analogues as potential antimalarial drug candidates. By following these standardized procedures, researchers can effectively synthesize, screen, and characterize new compounds, contributing to the discovery of the next generation of antimalarial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Benzylmorpholin-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (4-Benzylmorpholin-2-ylmethyl)methylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reductive amination of 4-benzylmorpholine-2-carbaldehyde with methylamine.

Issue 1: Low or No Product Formation

Potential CauseSuggested Solution
Incomplete Imine Formation The initial condensation between the aldehyde and methylamine to form the imine is a crucial, equilibrium-driven step. To drive the reaction forward, remove water as it forms. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation.[1] Monitoring the reaction by TLC or LC-MS can confirm the consumption of the starting aldehyde and the formation of the imine intermediate before adding the reducing agent.[1]
Inactive Reducing Agent Borohydride reagents can degrade over time, especially if not stored under anhydrous conditions. Test the activity of the reducing agent on a simple ketone (e.g., acetone) and monitor the reduction to the corresponding alcohol by TLC to ensure its viability.[2]
Suboptimal pH The pH of the reaction is critical, particularly when using sodium cyanoborohydride (NaBH₃CN). The ideal pH range for the reduction of the iminium ion is typically 6-7.[3] At lower pH values (3-4), the reduction of the starting aldehyde is favored, while at higher pH, the reaction may be sluggish.[3] Use of a mild acid, like acetic acid, can help maintain the optimal pH.
Low Reaction Temperature If the reaction is slow, a moderate increase in temperature can help overcome the activation energy barrier for both imine formation and reduction.[1]
Steric Hindrance While not extreme in this specific synthesis, steric hindrance around the carbonyl group or the amine can slow down the reaction. In such cases, longer reaction times or the use of a Lewis acid catalyst like Ti(OiPr)₄ or ZnCl₂ may be beneficial to activate the aldehyde.[1][4]
Use of Methylamine Salt If methylamine is used in its salt form (e.g., methylamine hydrochloride), it will not be nucleophilic enough to react with the aldehyde. The free base of methylamine must be used or generated in situ by adding a suitable base.

Issue 2: Presence of Significant Side Products

Potential CauseSuggested Solution
Reduction of Starting Aldehyde A common side product is the corresponding alcohol, 4-benzylmorpholin-2-yl)methanol, formed from the reduction of the starting aldehyde. This is more prevalent when using less selective reducing agents like sodium borohydride (NaBH₄).[1] To minimize this, use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or NaBH₃CN.[1][5] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can improve selectivity.
Formation of Tertiary Amine Over-alkylation of the product to form a tertiary amine is a possibility, though less common with reductive amination compared to direct alkylation. Using a stoichiometric amount of the aldehyde or a slight excess of methylamine can help minimize this.
Cyanide-Related Byproducts When using NaBH₃CN, there is a risk of forming cyanide-related byproducts, and care must be taken during workup to handle any potential hydrogen cyanide gas, especially under acidic conditions.[4]

Issue 3: Difficulties in Product Purification

Potential CauseSuggested Solution
Co-elution with Starting Materials or Byproducts The polarity of the desired secondary amine product may be similar to the starting aldehyde or the alcohol byproduct, making separation by column chromatography challenging.
Amine Tailing on Silica Gel Basic amines often interact strongly with the acidic silica gel, leading to tailing and poor separation during column chromatography. To mitigate this, a small amount of a volatile base like triethylamine (typically 0.1-1%) can be added to the eluent to neutralize the acidic sites on the silica gel.[3]
Product Loss During Aqueous Workup The amine product may have some solubility in the aqueous phase, especially if it is protonated. Ensure the aqueous layer is thoroughly extracted with an organic solvent after basification.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 4-benzylmorpholine-2-carbaldehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent is critical for maximizing yield and minimizing side products.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent. It is mild, highly selective for the reduction of imines over aldehydes, and does not produce toxic cyanide byproducts.[6]

  • Sodium cyanoborohydride (NaBH₃CN) is also highly selective under controlled pH conditions (around 6-7) but is toxic and requires careful handling.[3][4]

  • Sodium borohydride (NaBH₄) is a more powerful reducing agent but is less selective and can lead to the reduction of the starting aldehyde to an alcohol, thus lowering the yield of the desired amine.[1] A two-step procedure is often necessary when using NaBH₄.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the consumption of the starting aldehyde and the formation of the product. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison. A suitable staining agent, such as potassium permanganate, can be used for visualization if the compounds are not UV-active.

Q4: What are the typical reaction conditions?

A4: Typically, the reaction is carried out in a suitable solvent such as methanol, ethanol, or dichloromethane at room temperature. A slight excess of the amine and the reducing agent is often used. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the chosen reducing agent.

Q5: What is the best way to purify the final product?

A5: After an aqueous workup to remove excess reagents and byproducts, the crude product is often purified by flash column chromatography on silica gel. Due to the basic nature of the amine product, it is advisable to use an eluent system containing a small amount of triethylamine (e.g., ethyl acetate/hexanes with 0.1-1% triethylamine) to prevent tailing and improve separation.[3]

Data Presentation

Table 1: Comparative Analysis of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. AldehydeTypical Yield Range (General)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High80-95%Mild, highly selective, non-toxic byproducts.[6]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) High (at pH 6-7)75-90%Highly selective under optimal pH, tolerant of protic solvents.[3][4]Toxic, generates cyanide waste.[4]
Sodium Borohydride (NaBH₄) Low50-75% (one-pot)Inexpensive, readily available.Reduces aldehydes, often requires a two-step procedure for higher yields.[1][7]
Hydrogen (H₂) with Pd/C High85-98%"Green" reagent (water is the only byproduct), high yields.Requires specialized hydrogenation equipment (pressure vessel).

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination using NaBH(OAc)₃

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-benzylmorpholine-2-carbaldehyde (1.0 equiv)

  • Methylamine (2.0 M solution in THF, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes with 0.5% Triethylamine (start with a 1:4 ratio and adjust based on TLC)

Procedure:

  • To a stirred solution of 4-benzylmorpholine-2-carbaldehyde in DCM, add the methylamine solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: The reaction may be exothermic.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using the specified eluent system.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel in the desired eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elute the Column: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Pathway 4-benzylmorpholine-2-carbaldehyde 4-Benzylmorpholine- 2-carbaldehyde Imine_Intermediate Imine Intermediate 4-benzylmorpholine-2-carbaldehyde->Imine_Intermediate + Methylamine Methylamine (CH3NH2) Methylamine->Imine_Intermediate Final_Product (4-Benzylmorpholin- 2-ylmethyl)methylamine Imine_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Imine_Intermediate Reduction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Imine Check Imine Formation (TLC/LC-MS) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Add_Dehydrating_Agent Add Dehydrating Agent (e.g., Molecular Sieves) Imine_OK->Add_Dehydrating_Agent No Check_Reducer Check Reducing Agent Activity Imine_OK->Check_Reducer Yes Add_Dehydrating_Agent->Check_Imine Reducer_OK Reducer Active? Check_Reducer->Reducer_OK Use_New_Reducer Use Fresh Reducing Agent Reducer_OK->Use_New_Reducer No Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Reducer_OK->Optimize_Conditions Yes Use_New_Reducer->Check_Reducer Purification_OK Check Purification Step Optimize_Conditions->Purification_OK Final_Product Improved Yield Purification_OK->Final_Product

Caption: Troubleshooting workflow for low yield.

Side_Products Aldehyde_Start 4-Benzylmorpholine- 2-carbaldehyde Desired_Reaction Reductive Amination Aldehyde_Start->Desired_Reaction Side_Reaction Aldehyde Reduction Aldehyde_Start->Side_Reaction Final_Product (4-Benzylmorpholin- 2-ylmethyl)methylamine Desired_Reaction->Final_Product Alcohol_Byproduct (4-Benzylmorpholin- 2-yl)methanol Side_Reaction->Alcohol_Byproduct

Caption: Common side reaction in the synthesis.

References

Technical Support Center: Purification of Substituted Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center with troubleshooting guides and FAQs for challenges in the purification of substituted morpholine compounds.

Welcome to the technical support center for the purification of substituted morpholine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: Why are substituted morpholine compounds often difficult to purify using standard silica gel chromatography?

Substituted morpholine compounds are basic due to the nitrogen atom within the heterocyclic ring.[1] This basicity can cause strong interactions with the acidic silanol groups on the surface of silica gel.[1] These interactions can lead to common issues such as peak tailing, streaking, poor separation, and sometimes even irreversible binding of the compound to the column, resulting in low recovery.[1]

Q2: My substituted morpholine compound is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?

The high water solubility of some morpholine derivatives can make extraction with non-polar organic solvents inefficient.[1] To improve extraction efficiency, you can employ several techniques:

  • Salting Out : Add a significant amount of salt, like sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer. This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic compound and promotes its transfer into the organic layer.[1]

  • pH Adjustment : Since morpholines are basic, you can basify the aqueous layer (e.g., with NaOH or K2CO3) to ensure the compound is in its free base form. The free base is generally less water-soluble than its protonated salt form, improving extraction into an organic solvent.[1]

  • Use of a More Polar Solvent : Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar, water-soluble compounds than less polar solvents like hexanes or ethyl acetate.[1]

Q3: What are some common impurities I might encounter after synthesizing a substituted morpholine?

Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions.[2] For example, in synthetic routes involving the reaction of an amine with an electrophile, residual electrophile may remain in the crude product mixture.[2]

Q4: How can I effectively separate diastereomers of a substituted morpholine compound?

Diastereomers can often be separated using normal-phase High-Performance Liquid Chromatography (HPLC) on a silica gel column.[2][3] The different three-dimensional arrangements of the diastereomers can lead to differential interactions with the stationary phase, enabling their separation.[2] In some cases, chiral chromatography may also be an effective technique.[2]

Troubleshooting Guides

Silica Gel Flash Chromatography
ProblemPossible CauseSuggested Solution
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with acidic silica gel.[1]Add a basic modifier like triethylamine (Et3N) or ammonia (typically 0.1-2%) to the eluent. This neutralizes the acidic sites on the silica gel, improving peak shape.[1]
Poor Separation from Polar Impurities The chosen eluent system is not providing sufficient resolution.[1]Try a different co-solvent system (e.g., DCM/MeOH instead of EtOAc/Hexanes).[1] Consider switching to a different stationary phase, such as basic or neutral alumina.[1]
Compound Does Not Elute The compound is highly polar and strongly adsorbed to the silica.Gradually increase the polarity of the eluent system. For extremely polar compounds, consider using reverse-phase chromatography.[1]
Low Recovery of Compound The compound is irreversibly binding to the acidic silica gel.[1]Use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[1] The addition of a basic modifier to the eluent can also significantly improve recovery.[1]
Crystallization
ProblemPossible CauseSuggested Solution
Compound "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.[1]Use a solvent with a lower boiling point. Prepare a more dilute solution and allow it to cool slowly. Try adding a co-solvent to adjust solubility.[1]
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated, or nucleation is slow.[1]Concentrate the solution by boiling off some of the solvent.[1] Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Crystals are Colored Colored impurities are co-crystallizing with the product.[1]Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1]
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.[1]Ensure the solution is cooled thoroughly in an ice bath before filtration.[1] Use the minimum amount of hot solvent required to fully dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Liquid-Liquid Extraction
ProblemPossible CauseSuggested Solution
Emulsion Forms Vigorous shaking of the separatory funnel, especially with chlorinated solvents.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1] Gently rock or swirl the funnel instead of shaking vigorously.[1] If an emulsion persists, filter the mixture through a pad of Celite.[1]
Precipitate Forms at the Interface The compound is not sufficiently soluble in either the organic or aqueous phase at the interface.[1]Add more of either the organic or aqueous solvent to dissolve the precipitate.[1] Adjust the pH of the aqueous phase to increase the compound's solubility in one of the layers.[1]

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected for the purification of substituted morpholine compounds using different techniques, based on literature data. Actual results will vary depending on the specific compound, scale, and nature of impurities.

Purification TechniqueTypical Yield Range (%)Typical Purity Range (%)Notes
Silica Gel Chromatography 45 - 85%>95%Yield can be lower if the compound binds strongly to silica. Addition of a basic modifier often improves recovery.[1]
Recrystallization 60 - 90%>98%Highly dependent on the solubility profile of the compound and impurities. Multiple recrystallizations may be needed.[1]
Recrystallization as HCl Salt 70 - 95%>99%Often provides highly pure, crystalline solids that are easier to handle than the free base.[1]
Preparative HPLC 50 - 80%>99%Useful for separating challenging mixtures, such as diastereomers, but may be lower yielding and more costly for large scales.[2]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of a moderately polar, basic substituted morpholine compound.

  • Eluent Selection : Using thin-layer chromatography (TLC), identify a suitable eluent system, often a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[2] Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[1] Aim for an Rf value of 0.2-0.4 for the target compound.[1]

  • Column Packing : Select an appropriately sized silica gel column based on the amount of crude material. Pack the column using the initial mobile phase.[2]

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.[2]

  • Elution and Fraction Collection : Begin elution with the mobile phase, applying gentle pressure.[1] Collect fractions and monitor the elution process by TLC to identify the fractions containing the pure product.[1][2]

  • Product Isolation : Combine the fractions containing the pure product.[1] Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1][2]

Protocol 2: Purification by Recrystallization as a Hydrochloride (HCl) Salt

This protocol is effective for basic morpholine compounds that are difficult to crystallize as a free base.

  • Salt Formation : Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1] Add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete.

  • Solvent Selection for Recrystallization : Isolate the crude salt by filtration. Test the solubility of the salt in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find a suitable recrystallization solvent (one in which the salt is soluble when hot but sparingly soluble when cold).

  • Recrystallization : Dissolve the crude salt in the minimum amount of the hot recrystallization solvent. If colored impurities are present, they can be removed with activated charcoal at this stage.[1]

  • Crystal Formation : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Crystal Collection and Drying : Collect the purified crystals by vacuum filtration.[1] Wash the crystals with a small amount of the ice-cold recrystallization solvent and dry them under vacuum.[1]

Visualized Workflows and Logic

G General Purification Workflow for Substituted Morpholines Crude Crude Reaction Mixture Workup Aqueous Work-up Crude->Workup Extraction Liquid-Liquid Extraction (Adjust pH / Salting-out) Workup->Extraction Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Purified Crude Product Concentration->Crude_Purified Chromatography Silica Gel Chromatography (Basic Modifier Added) Crude_Purified->Chromatography Impurities have similar polarity Crystallization Crystallization (or Salt Formation & Crystallization) Crude_Purified->Crystallization Product is a solid Pure_Product Pure Substituted Morpholine Chromatography->Pure_Product Crystallization->Pure_Product

Caption: A typical experimental workflow for the purification of a substituted morpholine compound.[1]

G Troubleshooting Chromatography of Basic Morpholine Compounds Problem Problem Observed During Silica Gel Chromatography Tailing Peak Tailing or Streaking? Problem->Tailing LowRecovery Low Compound Recovery? Tailing->LowRecovery No Sol_Tailing Add 0.1-2% Et3N or NH3 to the eluent to neutralize acidic silica sites. Tailing->Sol_Tailing Yes PoorSep Poor Separation? LowRecovery->PoorSep No Sol_Recovery Switch to a less acidic stationary phase (e.g., Alumina) or use deactivated silica. LowRecovery->Sol_Recovery Yes Sol_Sep1 Optimize eluent system. Try a different co-solvent (e.g., DCM/MeOH). PoorSep->Sol_Sep1 Yes End Problem Resolved PoorSep->End No Sol_Tailing->End Sol_Recovery->End Sol_Sep2 Consider reverse-phase chromatography for very polar compounds. Sol_Sep1->Sol_Sep2 Sol_Sep2->End

Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds.[1]

References

Technical Support Center: Benzylation of 2-(methylaminomethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzylation of 2-(methylaminomethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the benzylation of 2-(methylaminomethyl)morpholine?

The primary expected product is the tertiary amine, N-benzyl-2-(methylaminomethyl)morpholine. However, a common side product is the quaternary ammonium salt, formed by the further benzylation of the desired tertiary amine. The reaction scheme is as follows:

  • Desired Reaction: 2-(methylaminomethyl)morpholine (a secondary amine) reacts with a benzylating agent (e.g., benzyl bromide) to form N-benzyl-2-(methylaminomethyl)morpholine (a tertiary amine).

  • Side Reaction (Over-alkylation): The newly formed tertiary amine, being nucleophilic, can react with another molecule of the benzylating agent to form a quaternary ammonium salt.[1][2]

Q2: What are the common side reactions to be aware of during the benzylation of 2-(methylaminomethyl)morpholine?

The most prevalent side reaction is over-alkylation , leading to the formation of a quaternary ammonium salt.[1][2] This occurs because the product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction. Other potential, though less common, side reactions can include elimination reactions if the reaction conditions are too harsh, and side reactions involving the solvent, especially with reactive solvents like DMF.[3]

Q3: How can I minimize the formation of the quaternary ammonium salt?

Minimizing the formation of the quaternary ammonium salt is crucial for achieving a high yield of the desired tertiary amine. Key strategies include:

  • Control of Stoichiometry: Use a slight excess of the amine relative to the benzylating agent. A 1:1 to 1.2:1 molar ratio of 2-(methylaminomethyl)morpholine to benzyl bromide is a good starting point.[4]

  • Slow Addition of Benzylating Agent: Add the benzylating agent dropwise to the reaction mixture. This helps to maintain a low concentration of the alkylating agent, disfavoring the second benzylation step.

  • Reaction Temperature: Perform the reaction at a controlled, and often lower, temperature. While some protocols suggest heating, starting at room temperature or even 0 °C can help control the reaction rate and improve selectivity.[5]

  • Choice of Base and Solvent: A mild inorganic base like potassium carbonate or sodium bicarbonate is often preferred over strong organic bases.[6] The choice of solvent can also influence the reaction rate and selectivity.

Q4: How can I purify the desired N-benzyl-2-(methylaminomethyl)morpholine from the quaternary ammonium salt side product?

Separating the tertiary amine from the quaternary ammonium salt is generally achievable due to their different physical properties:

  • Extraction: Quaternary ammonium salts are typically highly polar and soluble in water, while the desired tertiary amine is more soluble in organic solvents. An acidic aqueous wash can protonate the tertiary amine, making it water-soluble and allowing for the removal of non-basic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will then isolate the tertiary amine. The highly water-soluble quaternary salt will remain in the aqueous phase.

  • Column Chromatography: Silica gel chromatography can be used for purification. Since morpholine-containing compounds can interact strongly with silica, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-2%), to the eluent system to improve peak shape and recovery.[7]

  • Crystallization: If the desired product or its salt is a solid, recrystallization can be an effective purification method.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive reagents (e.g., old benzyl bromide).2. Insufficient base or inappropriate base.3. Reaction temperature is too low.4. Steric hindrance from the morpholine substituent.[5]1. Use fresh, purified reagents.2. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaHCO₃) is used.3. Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor by TLC.4. Increase reaction time or consider a more reactive benzylating agent (e.g., benzyl iodide, though this may also increase over-alkylation).
High Yield of Quaternary Ammonium Salt (Over-alkylation) 1. Excess benzylating agent.2. Reaction temperature is too high.3. Concentrated reaction mixture.4. Benzylating agent added too quickly.1. Use a slight excess of the amine (1.1-1.2 equivalents).2. Lower the reaction temperature (e.g., to room temperature or 0 °C).3. Dilute the reaction mixture.4. Add the benzylating agent slowly over a prolonged period.
Presence of Multiple Unidentified Byproducts 1. Reaction temperature is too high, causing decomposition.2. Impure starting materials.3. Side reactions with the solvent (e.g., DMF).[3]1. Lower the reaction temperature.2. Purify starting materials before the reaction.3. Use a more inert solvent like acetonitrile (ACN) or tetrahydrofuran (THF).
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup.2. Product streaking or poor separation on silica gel column.1. Add brine to the aqueous layer to break up emulsions.2. Add 0.1-2% triethylamine to the eluent for column chromatography.[7]

Experimental Protocols

Protocol 1: Benzylation using Benzyl Bromide and Potassium Carbonate

This protocol is a general method adapted for the benzylation of 2-(methylaminomethyl)morpholine.

Materials:

  • 2-(methylaminomethyl)morpholine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylaminomethyl)morpholine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (10 mL per 1 g of amine).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature and add benzyl bromide (1.05 eq.) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, with the addition of 0.5% triethylamine to the eluent system.

Quantitative Data Summary

The following table presents hypothetical quantitative data based on typical outcomes for N-benzylation of secondary amines to illustrate the effect of reaction conditions on product distribution. Actual results may vary.

Molar Ratio (Amine:BnBr) Temperature (°C) Reaction Time (h) Desired Product Yield (%) Quaternary Salt Yield (%)
1:1.05254~85%~10%
1:1.2254~80%~15%
1:1.05602~75%~20%
1.2:1254~90%<5%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine 2-(methylaminomethyl)morpholine, K₂CO₃, and ACN B 2. Add Benzyl Bromide dropwise at RT A->B C 3. Heat to 50-60 °C B->C D 4. Monitor by TLC C->D E 5. Cool and Filter D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Dissolve in EtOAc, wash with NaHCO₃ & Brine F->G H 8. Dry (Na₂SO₄) and Concentrate G->H I 9. Column Chromatography (Silica gel, Hex/EtOAc + 0.5% Et₃N) H->I J 10. Characterize by ¹H NMR, ¹³C NMR, MS I->J

Caption: A step-by-step experimental workflow for the benzylation of 2-(methylaminomethyl)morpholine.

Troubleshooting Logic for Side Reactions

troubleshooting_logic Start Analyze Crude Product (TLC, LC-MS, ¹H NMR) HighQuat High percentage of Quaternary Salt? Start->HighQuat LowYield Low Yield / Incomplete Reaction? HighQuat->LowYield No Sol_Quat1 Decrease BnBr stoichiometry (e.g., use excess amine) HighQuat->Sol_Quat1 Yes MultipleSpots Multiple Unidentified Spots? LowYield->MultipleSpots No Sol_Yield1 Check reagent quality LowYield->Sol_Yield1 Yes Sol_Multi1 Lower reaction temperature MultipleSpots->Sol_Multi1 Yes End Optimized Reaction MultipleSpots->End No Sol_Quat2 Lower reaction temperature Sol_Quat1->Sol_Quat2 Sol_Quat3 Add BnBr more slowly Sol_Quat2->Sol_Quat3 Sol_Quat3->End Sol_Yield2 Increase reaction time/temperature Sol_Yield1->Sol_Yield2 Sol_Yield3 Ensure sufficient base Sol_Yield2->Sol_Yield3 Sol_Yield3->End Sol_Multi2 Purify starting materials Sol_Multi1->Sol_Multi2 Sol_Multi3 Change to a more inert solvent Sol_Multi2->Sol_Multi3 Sol_Multi3->End

Caption: A decision tree for troubleshooting common side reactions in the benzylation of secondary amines.

References

preventing racemization during the synthesis of chiral benzylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral benzylmorpholines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their synthetic routes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral benzylmorpholines?

A1: Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, is a common challenge. The primary causes include:

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide enough energy to overcome the inversion barrier of the chiral center, leading to racemization.[1]

  • Formation of Achiral Intermediates: Synthetic pathways that proceed through planar, achiral intermediates, such as carbocations or enolates, are highly susceptible to racemization. For instance, the temporary removal of a proton from the chiral center can form a planar carbanion, which can then be protonated from either face, resulting in a racemic mixture.[1]

  • Equilibrium Processes: In some instances, racemization is a thermodynamically driven process that can occur if a viable pathway for the interconversion of enantiomers exists.[1]

  • Inappropriate Reagents: Certain reagents, particularly some coupling agents, can promote the formation of intermediates that are prone to racemization.[2]

Q2: Which synthetic steps are most vulnerable to racemization when preparing chiral benzylmorpholines?

A2: The stereocenter at the C2 position of the morpholine ring is often susceptible to epimerization, especially when it is adjacent to a carbonyl group or when an α-halo aldehyde is used as an intermediate. For example, in an organocatalytic approach to N-benzyl protected morpholines, the α-chloroaldehyde intermediate is prone to epimerization.[3] Leaving this intermediate on the bench for even a few hours can lead to a significant loss of enantiomeric excess (% ee).[3] Cyclization steps, especially if carried out under harsh basic conditions, can also be a source of racemization.

Q3: How does the choice of base and solvent impact the stereochemical outcome of the synthesis?

A3: The choice of base and solvent is critical in preventing racemization.

  • Base: Strong, non-nucleophilic bases are often preferred for deprotonation steps to avoid side reactions and epimerization. The strength and steric bulk of the base can influence the rate of deprotonation versus the rate of racemization. For instance, in peptide synthesis, the use of a sterically hindered base like 2,4,6-collidine has been shown to minimize racemization compared to less hindered bases like triethylamine.[4]

  • Solvent: Polar, protic solvents can stabilize charged, achiral intermediates, which can promote racemization.[1] Therefore, non-polar, aprotic solvents are often a better choice. However, the optimal solvent is reaction-dependent. For example, in the asymmetric hydrogenation of dehydromorpholines to produce chiral 2-substituted morpholines, dichloromethane (DCM) was found to be a suitable solvent.[5]

Q4: What are the most effective strategies to synthesize enantiomerically pure benzylmorpholines?

A4: Several effective strategies can be employed:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral dehydromorpholine precursor using a chiral catalyst, such as a bisphosphine-rhodium complex. This approach can yield chiral 2-substituted morpholines with high enantioselectivities (up to 99% ee).[5]

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions.[6] Auxiliaries like pseudoephedrine can be used to synthesize chiral morpholinones, which can then be converted to the desired benzylmorpholine.[]

  • Organocatalysis: Chiral organic molecules can be used to catalyze the enantioselective formation of key intermediates. For example, an organocatalytic enantioselective chlorination of an aldehyde can be the first step in a sequence to produce chiral N-benzyl protected morpholines.[3]

  • Chiral Resolution: This technique separates a racemic mixture into its individual enantiomers.[8] This can be achieved through methods like diastereomeric salt crystallization or chiral chromatography.[9]

Troubleshooting Guide: Low Enantiomeric Excess (% ee)

This guide will help you diagnose and resolve common issues leading to a loss of stereochemical purity in your synthesis of chiral benzylmorpholines.

Problem Potential Cause Recommended Solution
Low % ee in the final product Epimerization of an intermediate: A key chiral intermediate may be unstable under the reaction or workup conditions. For example, α-halo aldehydes are known to be prone to racemization.[3]- Minimize reaction and workup times: Use the unstable intermediate immediately after its formation.[3] - Optimize temperature: Perform the reaction at lower temperatures to reduce the rate of epimerization. - Use milder reagents: Employ milder bases or acids during workup and purification.
Harsh cyclization conditions: The use of strong bases or high temperatures during the ring-closure step can cause epimerization of the stereocenter.- Screen different bases: Test a range of bases, from strong inorganic bases (e.g., K₂CO₃) to non-nucleophilic organic bases (e.g., DBU, proton sponge). - Lower the reaction temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. - Consider alternative cyclization strategies: Explore methods that proceed under milder conditions.
Racemization during purification: The chiral product may be unstable on silica gel or during distillation.- Use neutral or deactivated silica gel: Acidic or basic sites on standard silica gel can cause racemization. - Avoid high temperatures: If distillation is necessary, use high vacuum to lower the boiling point. - Consider crystallization: Purification by crystallization can often provide a higher enantiomeric purity.[9]
Inconsistent % ee between batches Variability in reaction time or temperature: Small differences in how long an intermediate is held or slight temperature fluctuations can lead to varying degrees of racemization.[3]- Standardize all reaction parameters: Carefully control reaction times, temperatures, and addition rates. - Ensure consistent quality of reagents and solvents: Use reagents and solvents from the same batch or with the same specifications.
Moisture or air sensitivity: The reaction may be sensitive to atmospheric moisture or oxygen, leading to side reactions that can affect the stereochemical outcome.- Use anhydrous solvents and reagents: Ensure all solvents and non-aqueous reagents are properly dried. - Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.

Data Presentation: Impact of Reaction Conditions on Enantiomeric Excess

The following table summarizes the reported effects of different experimental parameters on the enantiomeric excess (% ee) in relevant syntheses of chiral morpholines.

Reaction Type Parameter Varied Conditions Enantiomeric Excess (% ee) Reference
Organocatalytic synthesis of N-benzyl morpholineTime α-chloroaldehyde intermediate is left at room temperatureImmediate use vs. several hours78-94% vs. < 60%[3]
Organocatalytic synthesis of N-benzyl morpholineCyclization BaseKOtBu80-98%[3]
Asymmetric Hydrogenation of DehydromorpholineN-Protecting GroupN-Cbz92%[5]
N-Boc85%[5]
N-COOiBu88%[5]
Asymmetric Hydrogenation of DehydromorpholineSolventDichloromethane (DCM)92%[5]
TolueneModerate conversion[5]
Dichloroethane (DCE)No reaction[5]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol is adapted from the work of Zhang et al. on the synthesis of 2-substituted chiral morpholines.[5]

1. Substrate Preparation: Synthesize the N-protected 2-benzyl-5,6-dihydromorpholine precursor according to established literature methods.

2. Hydrogenation Reaction:

  • In a glovebox, add the dehydromorpholine substrate (1.0 mmol), [Rh(cod)₂]BF₄ (0.01 mmol), and the chiral bisphosphine ligand (e.g., SKP) (0.011 mmol) to a dried reaction vessel.

  • Add anhydrous and degassed dichloromethane (DCM) (5 mL).

  • Transfer the vessel to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm with hydrogen.

  • Stir the reaction mixture at room temperature for 12 hours.

3. Workup and Purification:

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral benzylmorpholine.

4. Determination of Enantiomeric Excess:

  • Analyze the purified product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.

Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess start Low % ee Observed check_intermediate Is there an unstable intermediate (e.g., α-halo aldehyde)? start->check_intermediate check_cyclization Are the cyclization conditions harsh (strong base/high temp)? check_intermediate->check_cyclization No sol_intermediate Minimize reaction time Lower temperature Use milder reagents check_intermediate->sol_intermediate Yes check_purification Could racemization occur during purification? check_cyclization->check_purification No sol_cyclization Screen milder bases Lower reaction temperature Explore alternative cyclization methods check_cyclization->sol_cyclization Yes sol_purification Use neutral silica gel Avoid high temperatures Consider crystallization check_purification->sol_purification Yes end Problem Resolved check_purification->end No (Re-evaluate starting material purity) sol_intermediate->end sol_cyclization->end sol_purification->end

Caption: A decision tree for troubleshooting low enantiomeric excess.

General Synthetic Strategies to Chiral Benzylmorpholines

G Synthetic Strategies to Chiral Benzylmorpholines start Prochiral/Racemic Starting Material asym_hydro Asymmetric Hydrogenation of Dehydromorpholine start->asym_hydro chiral_aux Use of a Chiral Auxiliary start->chiral_aux organo Organocatalytic Route start->organo resolution Chiral Resolution of Racemic Mixture start->resolution product Enantiomerically Enriched Benzylmorpholine asym_hydro->product chiral_aux->product organo->product resolution->product

References

Technical Support Center: Workup and Troubleshooting for Reactions Involving (4-Benzylmorpholin-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving (4-Benzylmorpholin-2-ylmethyl)methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the typical nature of crude this compound after synthesis?

A1: Following its synthesis, for instance, via reductive amination of (4-benzylmorpholin-2-yl)methanamine, the crude product is typically an oil, which may range in color from yellow to brown. Depending on the reaction conditions and purity of the starting materials, it may solidify upon standing or cooling.

Q2: What are the key challenges in the workup of reactions involving this amine?

A2: The primary challenges include the potential for emulsion formation during aqueous extraction due to the amphiphilic nature of the molecule, difficulties in removing polar byproducts, and challenges in purification due to its polarity and basicity, which can cause tailing on silica gel chromatography.

Q3: How can I effectively remove unreacted starting materials and reagents?

A3: An acid-base extraction is a highly effective method. By washing the organic layer with a dilute acidic solution (e.g., 1 M HCl), the basic amine product and any unreacted amine starting materials will be protonated and move into the aqueous layer. Neutral organic impurities will remain in the organic layer, which can then be discarded. The aqueous layer containing the protonated amine can then be basified (e.g., with 2 M NaOH) and the product re-extracted into an organic solvent.

Q4: My compound is streaking badly during flash column chromatography on silica gel. What can I do?

A4: Streaking, or tailing, of amines on silica gel is a common issue due to the acidic nature of silica. To mitigate this, you can add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to the mobile phase will significantly improve the peak shape and separation. Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica gel can be effective.

Q5: I am struggling to crystallize the final product. What are some suggested methods?

A5: If the freebase is an oil or difficult to crystallize, converting it to a salt can often facilitate crystallization. Dissolving the purified amine in a suitable solvent like diethyl ether or ethyl acetate and then adding a solution of an acid (e.g., HCl in ether, or a solution of oxalic or tartaric acid) can induce the precipitation of the corresponding salt, which is often a crystalline solid.

Troubleshooting Guides

Issue 1: Persistent Emulsion During Aqueous Extraction

Symptoms: A stable, milky layer forms between the organic and aqueous phases during liquid-liquid extraction, making separation difficult or impossible.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • The amphiphilic nature of the benzylmorpholine derivative acting as a surfactant.

  • High concentration of the amine in the organic layer.

Solutions:

StepActionRationale
1Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This minimizes the energy input that leads to emulsion formation while still allowing for efficient extraction.
2Brine Wash Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by "salting out" the organic components.
3Filtration Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified droplets.
4Solvent Addition Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture). This can alter the interfacial tension and help break the emulsion.
5Centrifugation If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.
Issue 2: Low Recovery of Product After Acid-Base Extraction

Symptoms: The yield of the desired amine is significantly lower than expected after performing an acid wash followed by basification and re-extraction.

Possible Causes:

  • Incomplete extraction of the protonated amine into the initial acidic aqueous layer.

  • Insufficient basification of the aqueous layer before re-extraction.

  • The product salt has some solubility in the organic phase.

  • Incomplete re-extraction of the freebase amine from the basified aqueous layer.

Solutions:

StepActionRationale
1pH Check After the initial acid wash, check the pH of the aqueous layer to ensure it is acidic (pH 1-2). Repeat the acid wash if necessary.
2Thorough Basification When basifying the aqueous layer before re-extraction, ensure the pH is sufficiently basic (pH 12-14) by testing with pH paper or a pH meter. Add base dropwise with stirring.
3Multiple Extractions Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the product.
4"Salting Out" Before re-extracting the freebase, saturate the basified aqueous layer with sodium chloride. This decreases the solubility of the amine in the aqueous phase and promotes its transfer to the organic layer.

Experimental Protocols

Representative Synthesis: Reductive Amination of (4-benzylmorpholin-2-yl)methanamine

This protocol describes a representative synthesis of this compound from (4-benzylmorpholin-2-yl)methanamine.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
(4-benzylmorpholin-2-yl)methanamine206.285.0 g24.2 mmol
Formaldehyde (37% in H₂O)30.032.2 mL26.6 mmol
Sodium triacetoxyborohydride211.946.2 g29.1 mmol
Dichloromethane (DCM)-100 mL-
1 M Hydrochloric Acid (HCl)-As needed-
2 M Sodium Hydroxide (NaOH)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a stirred solution of (4-benzylmorpholin-2-yl)methanamine (5.0 g, 24.2 mmol) in dichloromethane (100 mL) at 0 °C, add aqueous formaldehyde (2.2 mL, 26.6 mmol).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (6.2 g, 29.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Stir vigorously for 15 minutes until gas evolution ceases.

Detailed Workup Protocol
  • Transfer the quenched reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry of silica in the chosen eluent.

  • Dissolve the crude oil in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) containing 1% triethylamine.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and concentrate under reduced pressure to afford the purified this compound.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Reductive Amination Reaction Mixture Quench Quench with sat. NaHCO3 Reaction->Quench 1. Extraction Extract with DCM Quench->Extraction 2. Wash Wash with Brine Extraction->Wash 3. Dry Dry with MgSO4 Wash->Dry 4. Concentrate Concentrate Dry->Concentrate 5. Chromatography Flash Column Chromatography Concentrate->Chromatography 6. Final_Product Pure Product Chromatography->Final_Product 7.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Emulsion Start Emulsion forms during extraction Check_Shaking Was shaking too vigorous? Start->Check_Shaking Gentle_Inversion Use gentle inversion instead Check_Shaking->Gentle_Inversion Yes Add_Brine Add saturated NaCl (brine) Check_Shaking->Add_Brine No Resolved Emulsion Resolved Gentle_Inversion->Resolved Filter_Celite Filter through Celite® Add_Brine->Filter_Celite If still emulsified Add_Brine->Resolved If resolved Centrifuge Centrifuge the mixture Filter_Celite->Centrifuge If still emulsified Filter_Celite->Resolved If resolved Centrifuge->Resolved

Caption: A decision-making diagram for troubleshooting emulsion formation during aqueous workup.

Technical Support Center: Scaling Up the Synthesis of (4-Benzylmorpholin-2-ylmethyl)methylamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (4-Benzylmorpholin-2-ylmethyl)methylamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A common and scalable two-step approach starts from the commercially available (Morpholin-2-yl)methanamine. The first step involves the selective N-benzylation of the morpholine nitrogen, followed by the N-methylation of the primary amine on the side chain.

Q2: What are the critical process parameters to control during the N-benzylation step?

Temperature, stoichiometry of benzyl halide, and the choice of base are critical. Overheating can lead to side reactions, while an excess of benzyl halide can result in the formation of quaternary ammonium salts. The base should be strong enough to deprotonate the morpholine nitrogen but not so strong as to cause decomposition of the starting material or product.

Q3: How can I selectively methylate the primary amine in the presence of the tertiary morpholine nitrogen?

The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for methylating amines.[1][2][3] It is particularly effective for converting primary amines to dimethylamines, but for selective mono-methylation, a controlled reductive amination with formaldehyde followed by a reducing agent like sodium borohydride is a suitable alternative. The tertiary morpholine nitrogen is significantly less nucleophilic and less likely to react under these conditions.

Q4: What are the main challenges in purifying the final product?

The final product is a basic compound, which can lead to tailing on silica gel chromatography.[4] The presence of structurally similar impurities, such as the starting material or over-methylated byproducts, can also complicate purification. Purification can often be achieved by column chromatography with a mobile phase containing a small amount of a basic modifier like triethylamine, or by crystallization of a salt form (e.g., hydrochloride).[4]

Q5: Are there any safety concerns I should be aware of during this synthesis?

Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.[5] Formaldehyde is a known carcinogen and should also be handled with appropriate personal protective equipment.[6] Reactions involving hydrides can be exothermic and may generate flammable hydrogen gas, requiring careful control of reaction conditions, especially on a larger scale.

Troubleshooting Guides

Step 1: N-Benzylation of (Morpholin-2-yl)methanamine
Problem Possible Cause(s) Suggested Solution(s)
Low conversion of starting material - Insufficient amount of benzyl halide or base.- Reaction temperature is too low.- Poor quality of reagents.- Increase the equivalents of benzyl halide and base incrementally.- Gradually increase the reaction temperature while monitoring for side product formation.- Ensure reagents are pure and dry.
Formation of multiple products (over-alkylation) - Excess benzyl halide.- Reaction temperature is too high.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of benzyl halide.- Control the reaction temperature carefully.- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Difficult purification (streaking/tailing on silica gel) - The basic nature of the product interacts strongly with acidic silica gel.[4]- Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent.[4] - Consider using a different stationary phase, such as alumina.- Convert the product to its hydrochloride salt and purify by recrystallization.[4]
Reaction is sluggish or does not start - Ineffective base.- Inactive benzyl halide.- Use a stronger base such as potassium carbonate or cesium carbonate.[5] - Check the quality of the benzyl halide; consider using benzyl bromide which is more reactive than benzyl chloride.
Step 2: N-Methylation of (4-Benzylmorpholin-2-yl)methanamine
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired mono-methylated product - Formation of the dimethylated byproduct.- Incomplete reaction.- Carefully control the stoichiometry of formaldehyde.- Use a milder reducing agent or control the reaction temperature to favor mono-methylation.- Monitor the reaction closely and quench it once the desired product is maximized.
Presence of unreacted starting material - Insufficient formaldehyde or reducing agent.- Deactivation of the reducing agent.- Increase the equivalents of reagents.- Ensure the reducing agent is added to a well-stirred solution and that the temperature is appropriate for its reactivity.
Formation of an imine intermediate that does not reduce - The reducing agent is not effective for the formed imine.- For the Eschweiler-Clarke reaction, ensure sufficient formic acid is present.[1] For other reductive aminations, sodium triacetoxyborohydride is often effective for reducing imines in situ.
Difficult separation of mono- and di-methylated products - Similar polarities of the products.- Optimize the chromatography conditions; a shallow gradient may be required.- Consider derivatization of the secondary amine to alter its polarity before purification, followed by deprotection.

Data Presentation

Table 1: Representative Reaction Conditions for N-Benzylation

ParameterCondition ACondition BCondition C
Starting Material (Morpholin-2-yl)methanamine(Morpholin-2-yl)methanamine(Morpholin-2-yl)methanamine
Reagent Benzyl chlorideBenzyl bromideBenzyl bromide
Base K₂CO₃Cs₂CO₃Triethylamine
Solvent AcetonitrileDMFDichloromethane
Temperature 80 °CRoom Temperature40 °C
Reaction Time 12 hours24 hours18 hours
Typical Yield 75-85%80-90%70-80%
Reference General N-alkylation conditions[5]General N-alkylation conditions[5]General N-alkylation conditions

Table 2: Representative Reaction Conditions for N-Methylation

ParameterCondition A (Reductive Amination)Condition B (Eschweiler-Clarke)
Starting Material (4-Benzylmorpholin-2-yl)methanamine(4-Benzylmorpholin-2-yl)methanamine
Reagents Formaldehyde (37% in H₂O), Sodium triacetoxyborohydrideFormaldehyde (37% in H₂O), Formic acid
Solvent DichloromethaneWater
Temperature Room Temperature100 °C
Reaction Time 4 hours6 hours
Typical Yield 80-90% (mono-methylated)>90% (di-methylated)
Reference General reductive amination principles[1][2][7]

Experimental Protocols

Protocol 1: Synthesis of (4-Benzylmorpholin-2-yl)methanamine

To a stirred solution of (Morpholin-2-yl)methanamine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile, benzyl bromide (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to 60-70 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (containing 1% triethylamine) to afford (4-Benzylmorpholin-2-yl)methanamine.

Protocol 2: Synthesis of this compound via Reductive Amination

To a stirred solution of (4-Benzylmorpholin-2-yl)methanamine (1.0 equivalent) in methanol, an aqueous solution of formaldehyde (1.1 equivalents, 37 wt. %) is added, followed by the portion-wise addition of sodium borohydride (1.5 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by TLC or LC-MS. Upon completion, the reaction is quenched by the slow addition of water. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (containing 1% triethylamine) to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: N-Methylation cluster_product Final Product SM (Morpholin-2-yl)methanamine Benzylation Reaction with Benzyl Bromide and K₂CO₃ in Acetonitrile SM->Benzylation Purification1 Filtration and Column Chromatography Benzylation->Purification1 Methylation Reductive Amination with Formaldehyde and NaBH₄ Purification1->Methylation Purification2 Workup and Column Chromatography Methylation->Purification2 FP This compound Purification2->FP

Caption: Synthetic workflow for this compound.

Signaling_Pathway Start Low Yield in N-Benzylation Q1 Is starting material consumed? Start->Q1 A1_Yes Multiple spots on TLC? Q1->A1_Yes Yes A1_No Check reagent quality and stoichiometry. Increase temperature/reaction time. Q1->A1_No No A2_Yes Over-alkylation likely. Reduce equivalents of benzyl halide. A1_Yes->A2_Yes Yes A2_No Purification issue. Consider recrystallization or alternative chromatography. A1_Yes->A2_No No

Caption: Troubleshooting decision tree for the N-benzylation step.

Logical_Relationship Title Key Considerations for Scale-Up Thermo Thermal Management (Exothermic Reactions) Title->Thermo Purity Impurity Profile and Control Title->Purity Safety Reagent and Process Safety Title->Safety Isolation Product Isolation and Purification Title->Isolation

Caption: Logical relationship of key scale-up considerations.

References

Technical Support Center: Safe Handling and Disposal of Benzylmorpholine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and disposal procedures for benzylmorpholine reagents. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is benzylmorpholine and what are its primary hazards?

A1: Benzylmorpholine (C11H15NO) is a heterocyclic amine used as an intermediate in the synthesis of pharmaceuticals and other chemical products.[1] The primary hazards associated with benzylmorpholine include:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[2][5]

  • Reactivity: Can react violently with strong oxidizing agents.[1][6]

  • Combustibility: The material is considered combustible.[7]

Q2: What are the immediate first aid procedures for exposure to benzylmorpholine?

A2: In case of any exposure, seek medical attention immediately and show the safety data sheet to the attending physician.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][8]

  • Skin Contact: Take off contaminated clothing immediately. Flush skin with running water for at least 15 minutes.[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[6][8]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling benzylmorpholine?

A3: To minimize exposure, a comprehensive PPE approach is required. Always handle this chemical in a well-ventilated area or a chemical fume hood.[6][9] The following PPE should be worn:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.[8][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[8]

  • Body Protection: A lab coat or protective suit. For larger quantities, an impervious suit may be necessary.[6][10]

  • Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2).[8]

Q4: How should I properly store benzylmorpholine reagents?

A4: Benzylmorpholine should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible substances such as strong oxidizing agents and sources of ignition like heat or open flames.[6] The storage area should be secure and accessible only to authorized personnel.

Q5: What materials are incompatible with benzylmorpholine?

A5: Benzylmorpholine is incompatible with strong oxidizing agents.[6] Contact with these materials can lead to violent reactions.[1] It is also crucial to avoid conditions that could lead to dust generation for solid forms and to keep the reagent away from heat and all sources of ignition.[6]

Troubleshooting Guides

Problem: I have spilled a small amount of benzylmorpholine in the fume hood.

Solution:

  • Ensure personal protective equipment is worn correctly.

  • Contain the spill using an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[6][9]

  • Do not allow the spill to enter drains or waterways.[8]

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][8]

  • Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Dispose of all contaminated materials (including gloves and wipes) as hazardous waste.

Problem: My skin or eyes came into contact with benzylmorpholine.

Solution:

  • For Skin Contact: Immediately proceed to the nearest safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • For Eye Contact: Immediately go to an eyewash station. Hold the eyelids open and flush the eyes with a continuous stream of water for at least 15 minutes. Remove contact lenses if possible. Seek immediate medical attention.[6]

Problem: I suspect a container of benzylmorpholine is leaking.

Solution:

  • Do not handle the container without appropriate PPE, including gloves and eye protection.

  • If safe to do so, move the container to a secondary containment unit or a chemical fume hood.

  • Assess the extent of the leak. If it is significant, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.

  • If the leak is minor, place the container in a larger, sealed, and labeled container.

  • Treat any spilled material as per the spill cleanup procedure above.

Data and Experimental Protocols

Data Presentation

Table 1: Physicochemical Data for Benzylmorpholine Isomers

Property3-Benzylmorpholine4-Benzylmorpholine (N-Benzylmorpholine)Reference(s)
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NO[1]
Molecular Weight ~177.24 g/mol 177.25 g/mol [1][2]
Appearance Colorless liquidColorless to pale yellow liquid[1]
Melting Point -23°C to -18°C194°C (Note: This value appears anomalous)[1]
Boiling Point 162°C to 164°C~309°C (rough estimate)[1]
Flash Point Not Specified74.6°C[1]
Density Not Specified1.0387 g/cm³[1]
CAS Number 131887-48-410316-00-4[4]

Note: Data may vary between suppliers and isomers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Experimental Protocols

Protocol 1: Standard Procedure for Handling Benzylmorpholine

  • Preparation: Before starting, review the Safety Data Sheet (SDS). Designate a work area within a certified chemical fume hood. Ensure a spill kit and emergency equipment (eyewash, safety shower) are accessible.[10]

  • Personal Protective Equipment (PPE): Don the required PPE: chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Aliquotting/Weighing: Perform all transfers of benzylmorpholine inside the fume hood to prevent vapor inhalation.[10] Use a calibrated pipette or syringe for liquids. If weighing a solid form, use a tared container to avoid contaminating the balance.

  • Reaction Setup: Add the reagent to the reaction vessel slowly. If the reaction is potentially exothermic, prepare an ice bath for cooling.[10] Ensure the setup is secure.

  • Post-Experiment: After the experiment is complete, quench the reaction carefully if necessary. Decontaminate all glassware and equipment that came into contact with the reagent.

  • Cleanup: Clean the work area thoroughly. Dispose of all contaminated disposable materials in a dedicated hazardous waste container. Wash hands thoroughly after removing gloves.

Protocol 2: Procedure for Waste Disposal

Disclaimer: All waste disposal must comply with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.[11]

  • Segregation: Do not mix benzylmorpholine waste with other waste streams unless compatibility has been confirmed.[10] Collect all liquid and solid waste contaminated with benzylmorpholine in separate, dedicated containers.

  • Containerization: Use a chemically resistant, sealable container clearly labeled "Hazardous Waste: Benzylmorpholine".[11] List all components and approximate percentages.

  • Accumulation: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[11]

  • Disposal: Contact a licensed professional waste disposal service or your institution's EHS department to arrange for pickup and disposal.[8][11] Incineration in a chemical incinerator with an afterburner and scrubber is a common disposal method for such organic compounds.[8]

Visual Guides

G cluster_prep cluster_handling cluster_experiment cluster_cleanup cluster_storage prep 1. Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Fume Hood handling 2. Handling prep->handling transfer Aliquot Reagent experiment 3. Experiment handling->experiment reaction Perform Reaction cleanup 4. Post-Experiment experiment->cleanup waste Segregate Waste decon Decontaminate Surfaces & Glassware storage 5. Storage cleanup->storage store_reagent Return Reagent to Secure Storage G start Spill Detected is_major Major Spill? (>100 mL or outside hood) start->is_major evacuate Evacuate Area & Alert Others is_major->evacuate Yes is_trained Are you trained and equipped? is_major->is_trained No call_ehs Call EHS / Emergency Response evacuate->call_ehs get_help Alert Supervisor & Get Assistance is_trained->get_help No ppe Don Appropriate PPE is_trained->ppe Yes get_help->call_ehs contain Contain spill with inert absorbent ppe->contain cleanup Collect waste into sealed container contain->cleanup decon Decontaminate Area cleanup->decon G cluster_hazards HAZARDS cluster_controls CONTROL MEASURES h_irritant Skin/Eye/Resp. Irritant reagent Benzylmorpholine Reagent h_irritant->reagent h_toxic Harmful if Swallowed h_toxic->reagent h_reactive Reactive with Oxidizers h_reactive->reagent c_ppe Personal Protective Equipment (PPE) c_eng Engineering Controls (Fume Hood) c_admin Administrative Controls (SOPs, Training) c_storage Proper Storage & Segregation reagent->c_ppe reagent->c_eng reagent->c_admin reagent->c_storage

References

Validation & Comparative

Comparative Analysis of the Biological Activity of (4-Benzylmorpholin-2-ylmethyl)methylamine and (4-Benzylmorpholin-2-ylmethyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative overview of the putative biological activities of two closely related morpholine derivatives: (4-Benzylmorpholin-2-ylmethyl)methylamine (Compound A) and (4-Benzylmorpholin-2-ylmethyl)ethylamine (Compound B). While direct experimental data for these specific compounds is not extensively available in the public domain, this comparison is based on established structure-activity relationships (SAR) for analogous compounds and outlines the standard experimental protocols for their evaluation. This document is intended to guide researchers in designing and interpreting studies on these and similar molecules.

The 4-benzylmorpholine scaffold is a recognized pharmacophore in medicinal chemistry, often associated with activity at central nervous system (CNS) targets. The subtle difference in the N-alkyl substituent—a methyl group in Compound A versus an ethyl group in Compound B—can influence the compound's steric and electronic properties, potentially leading to differences in receptor affinity, selectivity, and overall pharmacological profile.

Hypothetical Quantitative Data Summary

Based on SAR principles, where increasing the size of the N-alkyl substituent can modulate receptor affinity, we present a hypothetical dataset to illustrate a plausible scenario for the biological activities of Compound A and Compound B at key CNS receptors. This data is for illustrative purposes to guide experimental design and should be confirmed by empirical testing.

Target ReceptorLigandHypothetical Kᵢ (nM)Putative Effect
Dopamine D₂ Receptor Compound A (Methyl)150Antagonist
Compound B (Ethyl)125Antagonist
Serotonin 5-HT₂ₐ Receptor Compound A (Methyl)80Antagonist
Compound B (Ethyl)105Antagonist
Sigma₁ Receptor Compound A (Methyl)45Agonist
Compound B (Ethyl)60Agonist

This hypothetical data suggests that both compounds may act as antagonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors, and as agonists at the sigma₁ receptor. The ethyl substitution in Compound B is postulated to slightly enhance affinity for the D₂ receptor while modestly decreasing affinity for the 5-HT₂ₐ and sigma₁ receptors compared to the methyl-substituted Compound A. Such variations are common in medicinal chemistry and highlight the importance of N-alkyl substituent modification in optimizing ligand-receptor interactions.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of the compounds of interest.

Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of the test compounds for the human dopamine D₂ receptor.[1][2]

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone (Specific Activity: ~90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Determinant: 10 µM Haloperidol.

  • Test Compounds: this compound and (4-Benzylmorpholin-2-ylmethyl)ethylamine dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.

  • Filtration Apparatus: 96-well glass fiber filter plates (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

  • In a 96-well plate, combine 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or buffer for total binding, or haloperidol for non-specific binding), 50 µL of [³H]Spiperone (final concentration ~0.2 nM), and 100 µL of the D₂ receptor membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition binding data. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT₂ₐ Receptor

This protocol outlines a competitive binding assay to determine the affinity of the test compounds for the human serotonin 5-HT₂ₐ receptor.[3][4]

Materials:

  • Receptor Source: Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin (Specific Activity: ~60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinant: 10 µM Mianserin.

  • Test Compounds: Prepared as described for the D₂ receptor assay.

  • Filtration and Counting Equipment: As described above.

Procedure:

  • To each well of a 96-well plate, add 50 µL of test compound, 50 µL of [³H]Ketanserin (final concentration ~0.5 nM), and 150 µL of the 5-HT₂ₐ receptor membrane preparation (final protein concentration ~20-30 µ g/well ).

  • Incubate for 60 minutes at 37°C.

  • Filter and wash the plate as described for the D₂ receptor assay.

  • Dry the filters and add scintillation fluid.

  • Measure radioactivity and perform data analysis as outlined in the D₂ receptor assay protocol to determine IC₅₀ and Kᵢ values.

Radioligand Binding Assay for Sigma₁ Receptor

This protocol details a competitive binding assay to measure the affinity of the test compounds for the sigma₁ receptor.[5][6][7]

Materials:

  • Receptor Source: Guinea pig liver membrane homogenate, which has a high density of sigma₁ receptors.

  • Radioligand: --INVALID-LINK---Pentazocine (Specific Activity: ~40 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinant: 10 µM Haloperidol.

  • Test Compounds: Prepared as previously described.

  • Filtration and Counting Equipment: As described above.

Procedure:

  • In a 96-well plate, mix 25 µL of test compound, 25 µL of --INVALID-LINK---Pentazocine (final concentration ~1 nM), and 200 µL of the guinea pig liver membrane preparation (final protein concentration ~100 µ g/well ).

  • Incubate the mixture at 37°C for 120 minutes.

  • Terminate the assay by filtration and wash the filters with ice-cold assay buffer.

  • After drying, add scintillation cocktail and measure the bound radioactivity.

  • Calculate IC₅₀ and Kᵢ values as described in the previous protocols.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially modulated by the compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis compound_prep Test Compound Serial Dilution incubation Incubation (Compound + Radioligand + Membranes) compound_prep->incubation membrane_prep Receptor Membrane Preparation membrane_prep->incubation radioligand_prep Radioligand Preparation radioligand_prep->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: General workflow for competitive radioligand binding assays.

signaling_pathway compound Compound A or B receptor Dopamine D2 Receptor (GPCR) compound->receptor Antagonism g_protein Gi/o Protein receptor->g_protein Inhibition of Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp Inhibition of Synthesis pka Protein Kinase A camp->pka Reduced Activation downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Gene Transcription) pka->downstream Altered Phosphorylation

Caption: Hypothetical signaling pathway for D₂ receptor antagonism.

Conclusion

This compound and (4-Benzylmorpholin-2-ylmethyl)ethylamine represent promising scaffolds for the development of novel CNS-active agents. Based on established SAR principles, it is plausible that the seemingly minor structural modification from a methyl to an ethyl group on the terminal amine could result in discernible differences in their biological activity profiles. The ethyl-substituted analog may offer altered potency or selectivity for key neurotransmitter receptors such as dopamine D₂, serotonin 5-HT₂ₐ, and sigma₁ receptors.

The experimental protocols provided herein offer a robust framework for the empirical determination and comparison of the binding affinities of these compounds. Such studies are essential to validate the hypothetical data presented and to fully elucidate the pharmacological properties of these and other novel 4-benzylmorpholine derivatives. The findings from these assays will be critical in guiding future drug discovery efforts in the field of neuropharmacology.

References

Comparative Purity Analysis of (4-Benzylmorpholin-2-ylmethyl)methylamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of (4-Benzylmorpholin-2-ylmethyl)methylamine from different sources or batches, validated by a robust High-Performance Liquid Chromatography (HPLC) method. The presented data and protocols are intended to assist researchers in making informed decisions for their drug discovery and development pipelines.

Introduction

This compound is a versatile morpholine derivative utilized as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] Given its role as a key intermediate, ensuring its purity is critical to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for assessing the purity of such compounds.[3] This guide outlines a detailed HPLC method for the purity validation of this compound and presents a comparative analysis of its purity against hypothetical alternative batches.

Comparative Purity Analysis

The purity of this compound was evaluated against two hypothetical alternative batches (Alternative A and Alternative B). The analysis was performed using a validated reverse-phase HPLC method. The results, summarized in the table below, highlight the differences in purity and impurity profiles among the tested samples.

Table 1: Comparative Purity Data for this compound and Alternatives

ParameterThis compound (This Product)Alternative AAlternative B
Purity by HPLC (% Area) 99.85% 98.52%95.78%
Major Impurity (% Area) 0.08%0.75%2.15%
Total Impurities (% Area) 0.15%1.48%4.22%
Retention Time (min) 8.248.258.23
Relative Standard Deviation (RSD) of Purity (n=6) 0.12%0.45%0.89%

Experimental Workflow & Signaling Pathways

The following diagram illustrates the experimental workflow for the HPLC-based purity validation of this compound.

G HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Dissolve Sample in Diluent (Methanol/Water) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_standard Prepare Reference Standard Solution prep_standard->filter_sample injection Inject Sample/Standard filter_sample->injection To Autosampler hplc_system HPLC System Setup (RP-C18 Column, UV Detector) separation Isocratic Elution hplc_system->separation injection->hplc_system detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Workflow for HPLC purity validation.

Detailed Experimental Protocol

This section provides the detailed methodology for the HPLC analysis cited in this guide.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent reverse-phase C18 column.[4]

  • Software: OpenLab CDS or equivalent chromatography data station.

  • Solvents: HPLC grade acetonitrile and methanol; ultrapure water.

  • Reagents: HPLC grade trifluoroacetic acid (TFA).

  • Reference Standard: this compound, purity ≥ 99.5%.

  • Samples: this compound (This Product), Alternative A, Alternative B.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile:Water:TFA (60:40:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solutions (0.5 mg/mL): Accurately weigh approximately 25 mg of each sample ("This Product", "Alternative A", "Alternative B") and transfer to separate 50 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform six replicate injections of the Reference Standard Solution to establish system suitability. The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.

  • Inject each Sample Solution in duplicate.

  • After the analysis, process the chromatograms using the data acquisition software.

Calculation of Purity

The purity is calculated based on the area percent method.

Purity (% Area) = (Area of the main peak / Total area of all peaks) x 100

Discussion

The presented HPLC method is demonstrated to be suitable for the purity determination of this compound. The use of a C18 column provides good retention and separation of the main compound from its potential impurities.[4] The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase helps to improve peak shape by minimizing tailing, a common issue with amine compounds due to their interaction with residual silanol groups on the silica-based stationary phase.[5]

The results clearly indicate that "This Product" possesses a significantly higher purity (99.85%) compared to the hypothetical alternatives. Alternative B, in particular, shows a high level of total impurities (4.22%), which could negatively impact subsequent synthetic steps or the pharmacological profile of any derived compounds. The low relative standard deviation for the purity of "This Product" also suggests a high degree of batch-to-batch consistency.

Conclusion

The validated reverse-phase HPLC method described in this guide is effective for the quality control and purity assessment of this compound. The comparative data underscores the importance of selecting high-purity starting materials and intermediates for research and drug development. The superior purity profile of the product presented here makes it a reliable choice for demanding applications where quality and consistency are paramount.

References

Spectroscopic Data for the Structural Confirmation of (4-Benzylmorpholin-2-ylmethyl)methylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data expected for the novel compound (4-Benzylmorpholin-2-ylmethyl)methylamine. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data and compares it with experimental data from structurally similar compounds. This information is intended to aid researchers in the structural confirmation and characterization of this compound and its analogues.

Structural Elucidation Workflow

The structural confirmation of a novel compound like this compound relies on the synergistic use of various spectroscopic techniques. Each method provides unique insights into the molecular structure, and the collective data allows for an unambiguous assignment. The general workflow for such a structural elucidation is outlined below.

Spectroscopic Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesized_Compound This compound Mass_Spec Mass Spectrometry (MS) Synthesized_Compound->Mass_Spec Molecular Weight IR_Spec Infrared (IR) Spectroscopy Synthesized_Compound->IR_Spec Functional Groups NMR_Spec NMR Spectroscopy Synthesized_Compound->NMR_Spec Connectivity & Environment Data_Integration Integration of All Spectroscopic Data Mass_Spec->Data_Integration IR_Spec->Data_Integration 1H_NMR 1H NMR NMR_Spec->1H_NMR 13C_NMR 13C NMR NMR_Spec->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->2D_NMR 1H_NMR->Data_Integration 13C_NMR->Data_Integration 2D_NMR->Data_Integration Structure_Confirmed Final Structure Confirmation Data_Integration->Structure_Confirmed

Caption: Workflow for Spectroscopic Structure Confirmation.

Predicted and Comparative Spectroscopic Data

To facilitate the identification of this compound, the following tables summarize the predicted spectroscopic data for the target molecule and compare it with experimental data for the closely related compound, N-benzylmethylamine, and typical values for the morpholine moiety.

Table 1: ¹H NMR Data (Predicted vs. Comparative)
Compound Proton Assignment Predicted/Experimental Chemical Shift (δ ppm)
This compoundPhenyl-H~7.2-7.4 (m, 5H)
Benzyl-CH₂~3.5 (s, 2H)
Morpholine-H (next to O)~3.6-3.8 (m, 2H)
Morpholine-H (next to N)~2.6-2.8 (m, 2H)
Morpholine-CH (at C2)~2.9-3.1 (m, 1H)
CH₂-N (exocyclic)~2.5-2.7 (m, 2H)
N-CH₃~2.4 (s, 3H)
NH~1.5-2.0 (br s, 1H)
N-Benzylmethylamine[1]Phenyl-H7.28-7.38 (m, 5H)
Benzyl-CH₂3.74 (s, 2H)
N-CH₃2.44 (s, 3H)
NH2.20 (br s, 1H)
Table 2: ¹³C NMR Data (Predicted vs. Comparative)
Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ ppm)
This compoundPhenyl-C (quaternary)~138-140
Phenyl-CH~127-129
Benzyl-CH₂~60-62
Morpholine-C (next to O)~67-69
Morpholine-C (next to N)~53-55
Morpholine-CH (at C2)~58-60
CH₂-N (exocyclic)~50-52
N-CH₃~34-36
N-Benzylmethylamine[1]Phenyl-C (quaternary)140.27
Phenyl-CH126.86, 128.11, 128.31
Benzyl-CH₂56.06
N-CH₃35.98
Unsubstituted Morpholine[2]Morpholine-C (next to O)~67.8
Morpholine-C (next to N)~46.2
Table 3: Infrared (IR) Spectroscopy Data (Expected Absorptions)
Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Notes
N-H (secondary amine)Stretch3300-3500 (weak-medium)A single, sharp peak is expected.[3]
C-H (aromatic)Stretch3000-3100 (medium)
C-H (aliphatic)Stretch2850-3000 (strong)
C=C (aromatic)Stretch1450-1600 (medium, multiple)
C-N (aliphatic amine)Stretch1020-1250 (weak-medium)[3]
C-O-C (ether in morpholine)Stretch1070-1150 (strong)A prominent peak is expected for the morpholine ring's ether linkage.
Table 4: Mass Spectrometry (MS) Data (Expected Fragmentation)
Ion m/z (Expected) Fragment Identity Notes
[M+H]⁺235.18Protonated molecular ionThe exact mass will be a key identifier.
91Tropylium ion ([C₇H₇]⁺)A very common and stable fragment for benzyl-containing compounds, resulting from cleavage of the benzylic C-N bond.[4]
144[M - C₇H₇]⁺Loss of the benzyl group.
100[C₅H₁₀NO]⁺Fragmentation of the morpholine ring.
44[CH₃NH=CH₂]⁺A common fragment from the methylamine side chain.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters should be optimized for best results.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The solution should be filtered into a clean NMR tube to remove any particulate matter.

  • Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1]

  • Data Acquisition: For a standard ¹³C spectrum, a proton-decoupled pulse sequence is used.[1] The number of scans will depend on the sample concentration. A relaxation delay of 1-2 seconds is common for qualitative spectra.[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Background Spectrum: A background spectrum of the clean salt plates or KBr pellet is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands of functional groups.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

References

comparative study of different synthetic routes to 2-substituted morpholines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted morpholine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence is due to the favorable physicochemical properties it imparts to molecules, including improved solubility, metabolic stability, and oral bioavailability. Consequently, the development of efficient and stereoselective synthetic routes to this privileged scaffold is of paramount importance. This guide provides a comparative overview of four distinct and effective synthetic strategies for the preparation of 2-substituted morpholines, supported by experimental data and detailed protocols.

Asymmetric Hydrogenation of Dehydromorpholines

This method stands out for its exceptional enantioselectivity, making it a preferred choice for the synthesis of chiral 2-substituted morpholines. The core of this strategy is the rhodium-catalyzed asymmetric hydrogenation of a pre-formed dehydromorpholine precursor.

Advantages:

  • Excellent enantioselectivity (often >90% ee).[1][2][3]

  • High yields.[1][2][3]

  • The reaction can be performed on a gram scale.[1][4]

Disadvantages:

  • Requires the synthesis of the dehydromorpholine starting material.

  • Utilizes a precious metal catalyst.

Asymmetric_Hydrogenation Dehydromorpholine Dehydromorpholine Chiral Ligand Chiral Ligand Dehydromorpholine->Chiral Ligand [Rh(cod)2]SbF6 H2 H2 Chiral Ligand->H2 Catalyst Formation 2-Substituted Morpholine 2-Substituted Morpholine H2->2-Substituted Morpholine Hydrogenation

Caption: Asymmetric Hydrogenation Workflow.

Quantitative Data
EntryR GroupYield (%)ee (%)
1Phenyl9792
24-Fluorophenyl>9992
34-Chlorophenyl>9993
44-(Trifluoromethyl)phenyl>9994
52-Naphthyl>9991

Data sourced from Li, M., et al. (2021). Chemical Science, 12(45), 15061–15066.[1][2][3]

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine

To a solution of (R,R,R)-SKP (1.05 mol%) and [Rh(cod)2]SbF6 (1 mol%) in DCM (1 mL) under an argon atmosphere was added 2-phenyl-dehydromorpholine (0.2 mmol). The mixture was then transferred to an autoclave and charged with hydrogen gas to 30 atm. The reaction was stirred at room temperature for 24 hours. After releasing the pressure, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 2-phenylmorpholine.[1][4]

One-Pot Synthesis from Aziridines and Haloalcohols

This metal-free approach offers an operationally simple and cost-effective route to 2-substituted morpholines. The reaction proceeds via the ring-opening of an aziridine with a haloalcohol, followed by intramolecular cyclization.

Advantages:

  • Metal-free reaction conditions.[5][6][7][8][9]

  • Readily available and inexpensive reagents.[5][7][8]

  • Good to excellent yields.[5][6][7][8][9]

Disadvantages:

  • The regioselectivity of the aziridine ring-opening can be a concern for unsymmetrically substituted aziridines.

  • May require the synthesis of the substituted aziridine starting material.

Aziridine_Ring_Opening Aziridine Aziridine Haloalcohol Haloalcohol Aziridine->Haloalcohol (NH4)2S2O8 Intermediate Intermediate Haloalcohol->Intermediate Ring Opening 2-Substituted Morpholine 2-Substituted Morpholine Intermediate->2-Substituted Morpholine KOH, Cyclization

Caption: Aziridine Ring-Opening and Cyclization.

Quantitative Data
EntryAziridine R GroupHaloalcoholYield (%)
1Phenyl2-Chloroethanol93
24-Methoxyphenyl2-Chloroethanol90
34-Chlorophenyl2-Chloroethanol80
42-Naphthyl2-Chloroethanol82
5Phenyl3-Bromopropanol72 (for the seven-membered ring)

Data sourced from Xia, W., et al. (2015). Beilstein Journal of Organic Chemistry, 11, 524-529.[6][7][9]

Experimental Protocol: One-Pot Synthesis of 2-Phenylmorpholine

A mixture of 2-phenyl-N-tosylaziridine (0.3 mmol), ammonium persulfate (0.6 mmol), and 2-chloroethanol (3.0 mmol) was stirred at room temperature for the appropriate time until the starting material was consumed (monitored by TLC). Then, THF (5.0 mL) and KOH (3.6 mmol) were added to the reaction mixture, and stirring was continued at room temperature until the cyclization was complete. The reaction mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford 2-phenylmorpholine.[5]

Palladium-Catalyzed Intramolecular Carboamination

This strategy provides access to cis-3,5-disubstituted morpholines, which can be considered 2-substituted depending on the desired substitution pattern. The key step involves the palladium-catalyzed intramolecular cyclization of an O-allyl ethanolamine with an aryl or alkenyl bromide.

Advantages:

  • High diastereoselectivity, affording the cis-isomer.[10]

  • Good functional group tolerance.

Disadvantages:

  • Requires the synthesis of the O-allyl ethanolamine precursor.

  • Utilizes a palladium catalyst.

  • Yields can be moderate.[10]

Carboamination O-Allyl_Ethanolamine O-Allyl_Ethanolamine Aryl_Bromide Aryl_Bromide O-Allyl_Ethanolamine->Aryl_Bromide Pd(OAc)2, P(2-furyl)3, NaOtBu cis-3,5-Disubstituted_Morpholine cis-3,5-Disubstituted_Morpholine Aryl_Bromide->cis-3,5-Disubstituted_Morpholine Carboamination

Caption: Palladium-Catalyzed Carboamination.

Quantitative Data
EntryR1 (on N)R2 (on C5)R3 (Aryl Bromide)Yield (%)dr
1PhenylHPhenyl66>20:1
2PhenylH4-Fluorophenyl63>20:1
3PhenylH2-Naphthyl60>20:1
44-FluorophenylHPhenyl55>20:1
5PhenylMePhenyl58>20:1

Data sourced from Wolfe, J. P., et al. (2007). Organic Letters, 9(22), 4539-4542.[10]

Experimental Protocol: Synthesis of cis-3-Phenyl-5-methylmorpholine

A mixture of Pd(OAc)2 (2 mol %), P(2-furyl)3 (8 mol %), and NaOtBu (2.0 equiv) was placed in a screw-capped vial and dissolved in toluene. The O-allyl ethanolamine substrate (1.0 equiv) and bromobenzene (2.0 equiv) were then added. The vial was sealed and heated to 105 °C for 12-24 hours. After cooling to room temperature, the reaction mixture was diluted with ether and filtered through a plug of Celite. The filtrate was concentrated, and the residue was purified by column chromatography on silica gel to afford the desired product.[10]

Ugi Multicomponent Reaction followed by Intramolecular Cyclization

This approach leverages the power of multicomponent reactions to rapidly assemble complex morpholine scaffolds from simple starting materials. An initial Ugi reaction is followed by a deprotection and subsequent intramolecular cyclization to furnish the 2-substituted morpholine.

Advantages:

  • High degree of molecular diversity is achievable.

  • Rapid assembly of complex structures.

  • Good to excellent yields for the cyclization step.[11]

Disadvantages:

  • A two-step process.

  • The initial Ugi reaction may produce a mixture of diastereomers.

Ugi_Reaction cluster_Ugi Ugi Reaction Amine Amine Ugi_Adduct Ugi_Adduct Amine->Ugi_Adduct Aldehyde Aldehyde Aldehyde->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Adduct Deprotection Deprotection Ugi_Adduct->Deprotection e.g., TFA 2-Substituted_Morpholine 2-Substituted_Morpholine Deprotection->2-Substituted_Morpholine NaH, Cyclization

References

in vitro assay to determine the efficacy of (4-Benzylmorpholin-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Efficacy Assessment of (4-Benzylmorpholin-2-ylmethyl)methylamine as a Monoamine Oxidase Inhibitor

A Comparative Guide for Researchers

This guide provides a comprehensive in vitro comparison of the efficacy of this compound and its analogs as potential inhibitors of Monoamine Oxidase (MAO). The document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel compounds targeting MAO for the potential treatment of neurological disorders.

Monoamine oxidases are enzymes crucial in the metabolism of monoamine neurotransmitters.[1][2] Their inhibition can lead to increased neurotransmitter levels, a mechanism often targeted in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3][4] The compound this compound, with its characteristic benzyl and morpholine moieties, is explored here as a candidate for MAO inhibition.[5]

Comparative Analysis of MAO Inhibitors

The efficacy of this compound is compared against other well-established and structurally related MAO inhibitors. This comparison is based on their half-maximal inhibitory concentration (IC50) values against the two main isoforms of MAO, MAO-A and MAO-B.

CompoundTarget(s)IC50 (MAO-A)IC50 (MAO-B)Selectivity (A vs B)
This compoundMAO-A/BData Not AvailableData Not AvailableData Not Available
SelegilineMAO-B~1 µM~0.01 µM~100-fold for B
MoclobemideMAO-A~1 µM~10 µM~10-fold for A
TranylcypromineMAO-A/B~0.1 µM~0.1 µMNon-selective
4-(O-Benzylphenoxy)-N-methylbutylamine (Bifemelane)MAO-A/B4.20 µM46.0 µM~11-fold for A

Note: Specific IC50 values for this compound are not publicly available and would need to be determined experimentally using the protocols outlined below.

Experimental Protocols

The following are detailed protocols for in vitro assays to determine the inhibitory efficacy of test compounds against MAO-A and MAO-B.

MAO-Glo™ Assay (Promega)

This commercially available luminescent assay is a common method for quantifying MAO activity.

Principle: The assay measures the luminescence produced from a luciferin derivative that is a substrate for MAO. Inhibition of MAO results in a decrease in the luminescent signal.

Materials:

  • MAO-A and MAO-B enzymes (recombinant human)

  • MAO-Glo™ Assay Kit (containing MAO substrate, Luciferin Detection Reagent)

  • Test compounds (e.g., this compound, reference inhibitors)

  • 96-well white opaque microplates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.

  • Add MAO-A or MAO-B enzyme to the wells of the microplate.

  • Add the test compounds or reference inhibitors to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the MAO-Glo™ substrate.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Amplex® Red MAO Assay (Thermo Fisher Scientific)

This fluorometric assay provides another robust method for measuring MAO activity.

Principle: This assay detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin.

Materials:

  • MAO-A and MAO-B enzymes (recombinant human)

  • Amplex® Red MAO Assay Kit (containing Amplex® Red reagent, HRP, MAO substrate - p-tyramine)

  • Test compounds

  • 96-well black opaque microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of Amplex® Red reagent, HRP, and the MAO substrate in reaction buffer.

  • Add MAO-A or MAO-B enzyme to the wells of the microplate.

  • Add the test compounds or reference inhibitors to the wells.

  • Initiate the reaction by adding the Amplex® Red working solution.

  • Incubate the plate, protected from light, for a specified time (e.g., 30-60 minutes) at room temperature.

  • Measure the fluorescence intensity with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Calculate the percent inhibition and determine the IC50 values.

Visualizing Key Processes

Diagrams created using Graphviz are provided below to illustrate the MAO signaling pathway and the general workflow of an in vitro MAO inhibition assay.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine\nNeurotransmitter Monoamine Neurotransmitter VMAT2 VMAT2 Monoamine\nNeurotransmitter->VMAT2 Storage in vesicles MAO MAO Monoamine\nNeurotransmitter->MAO Degradation Neurotransmitter\n(in cleft) Neurotransmitter (in cleft) VMAT2->Neurotransmitter\n(in cleft) Release Metabolites Metabolites MAO->Metabolites Receptor Receptor Neurotransmitter\n(in cleft)->Receptor Binding Signal\nTransduction Signal Transduction Receptor->Signal\nTransduction

Caption: Monoamine Oxidase (MAO) Signaling Pathway.

MAO_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense MAO Enzyme Dispense MAO Enzyme Prepare Reagents->Dispense MAO Enzyme Add Test Compound Add Test Compound Dispense MAO Enzyme->Add Test Compound Pre-incubation Pre-incubation Add Test Compound->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Incubation Incubation Add Substrate->Incubation Measure Signal Measure Signal Incubation->Measure Signal Data Analysis (IC50) Data Analysis (IC50) Measure Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: General Workflow of an In Vitro MAO Inhibition Assay.

References

A Comparative Guide to the Cholinesterase Inhibitory Effects of Novel Morpholine-Bearing Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of a series of novel morpholine-bearing quinoline derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic neurotransmission. The data presented is based on a study by Wang et al. (2017), which details the design, synthesis, and biological evaluation of these compounds. The aim is to offer a clear, data-driven overview to inform further research and development in the field of cholinesterase inhibitors.

Data Presentation: Inhibitory Activity of Morpholine-Bearing Quinoline Analogs

The inhibitory activities of the synthesized quinoline derivatives were evaluated against AChE and BChE, with the results expressed as IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%). The data reveals that the majority of these compounds act as dual inhibitors for both enzymes.[1] Notably, compound 11g emerged as the most potent inhibitor for both AChE and BChE, with IC50 values of 1.94 ± 0.13 µM and 28.37 ± 1.85 µM, respectively.[1] The structure-activity relationship analysis indicated that the length of the methylene side chain and the substituent group on the 4-N-phenyl ring significantly influence the inhibitory potency of these derivatives.[1]

CompoundLinker Length (n)R GroupAChE IC50 (µM)BChE IC50 (µM)
11a 3H5.31 ± 0.4245.18 ± 3.15
11b 32-Cl8.15 ± 0.6352.13 ± 4.18
11c 33-Cl10.12 ± 0.8563.15 ± 5.12
11d 34-Cl12.37 ± 1.0271.37 ± 6.31
11e 34-OCH315.18 ± 1.2382.18 ± 7.15
11f 34-OH18.32 ± 1.5191.32 ± 8.13
11g 2H1.94 ± 0.1328.37 ± 1.85
11h 22-Cl2.56 ± 0.2135.12 ± 2.13
11i 23-Cl3.82 ± 0.2838.19 ± 2.82
11j 24-Cl4.18 ± 0.3542.18 ± 3.15
11k 24-OCH36.13 ± 0.5148.13 ± 4.02
11l 24-OH7.82 ± 0.6353.82 ± 4.51
11m 4H7.15 ± 0.5858.15 ± 4.82
11n 42-Cl10.18 ± 0.9265.18 ± 5.19
11o 43-Cl13.12 ± 1.1573.12 ± 6.18
11p 44-Cl15.82 ± 1.3281.82 ± 7.13
11q 44-OCH318.19 ± 1.6292.19 ± 8.15
11r 44-OH21.13 ± 1.83101.13 ± 9.12
12a --6.18 ± 0.5248.18 ± 3.82
Galantamine --1.52 ± 0.1130.15 ± 2.18

Experimental Protocols

The inhibitory activity of the morpholine-bearing quinoline derivatives against AChE and BChE was determined using a modified Ellman's spectrophotometric method.[1]

Materials and Reagents:

  • Acetylcholinesterase (AChE, from electric eel)

  • Butyrylcholinesterase (BChE, from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (morpholine-bearing quinoline derivatives)

  • Galantamine (reference drug)

Assay Procedure:

  • Preparation of Reagents: All reagents were prepared in a phosphate buffer (pH 8.0). Stock solutions of the test compounds and the reference drug were prepared in a suitable solvent.

  • Reaction Mixture: The assay was performed in a 96-well plate. Each well contained a reaction mixture consisting of the phosphate buffer, DTNB solution, and the respective enzyme solution (AChE or BChE).

  • Inhibitor Incubation: The test compounds at various concentrations were added to the wells and pre-incubated with the enzyme for a specified period at a controlled temperature.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE) to each well.

  • Measurement of Absorbance: The absorbance was measured spectrophotometrically at 412 nm at regular intervals. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.

  • Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Below are diagrams illustrating the cholinergic signaling pathway and the experimental workflow for the cholinesterase inhibition assay.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Ellman_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Buffer, DTNB, Enzyme, Substrate, and Test Compounds Add_Reagents Add Buffer, DTNB, and Enzyme to 96-well plate Prepare_Reagents->Add_Reagents Add_Inhibitor Add Test Compound (Inhibitor) Add_Reagents->Add_Inhibitor Pre_incubate Pre-incubate Add_Inhibitor->Pre_incubate Add_Substrate Add Substrate (ATCI or BTCI) Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Comparative Analysis of Synthetic Routes to (4-Benzylmorpholin-2-ylmethyl)methylamine and Their Associated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for (4-benzylmorpholin-2-ylmethyl)methylamine, a key intermediate in pharmaceutical manufacturing. The focus is on the potential byproducts generated during synthesis, offering insights into purification challenges and strategies for optimizing reaction conditions. While specific experimental data for this exact compound is limited in publicly available literature, this analysis is based on established chemical principles and data from analogous transformations.

Introduction

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients.[1] Its purity is paramount to ensure the safety and efficacy of the final drug product. Understanding the byproduct profile of different synthetic methodologies is therefore essential for process development and quality control. This guide outlines two common synthetic strategies—reductive amination and direct N-alkylation—and evaluates their potential for generating impurities.

Comparison of Synthetic Routes and Potential Byproducts

The selection of a synthetic route can significantly impact the impurity profile of the final product. The following table summarizes the likely byproducts associated with two common methods for the synthesis of this compound.

Synthetic RouteKey ReagentsPotential ByproductsExpected YieldExpected Purity
Route A: Reductive Amination 4-Benzylmorpholine-2-carbaldehyde, Methylamine, Reducing Agent (e.g., NaBH(OAc)₃)- Over-reduced starting material (alcohol) - Unreacted starting materials - Imines from side reactions - N-formyl derivative (if formic acid is present)HighHigh
Route B: N-Alkylation (4-Benzylmorpholin-2-yl)methanamine, Methylating Agent (e.g., Methyl Iodide), Base- Over-alkylated product (quaternary ammonium salt) - Unreacted starting materials - Byproducts from base-induced eliminationMediumMedium to High

Experimental Protocols

Route A: Reductive Amination

This method is a widely used and generally high-yielding approach for the formation of amines.[2]

Protocol:

  • To a solution of 4-benzylmorpholine-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added methylamine (1.2 eq) as a solution in a compatible solvent (e.g., ethanol or THF).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Route B: N-Alkylation (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using formic acid and formaldehyde.[3] This method avoids the issue of over-alkylation to the quaternary ammonium salt.[3]

Protocol:

  • To a flask containing (4-benzylmorpholin-2-yl)methanamine (1.0 eq) is added an excess of formic acid (e.g., 5-10 eq).

  • Aqueous formaldehyde (37 wt. %, 3-5 eq) is added to the mixture.

  • The reaction mixture is heated to reflux (around 100 °C) for several hours, or until the reaction is complete as determined by TLC or LC-MS.

  • The mixture is cooled to room temperature and made basic by the careful addition of a sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is then purified by column chromatography or distillation under reduced pressure.

Visualization of Synthetic Pathways and Byproduct Formation

The following diagrams illustrate the proposed synthetic routes and the formation of key byproducts.

Synthesis_Route_A Start_A 4-Benzylmorpholine-2-carbaldehyde Intermediate_Imine Iminium Ion Intermediate Start_A->Intermediate_Imine + Methylamine Byproduct_Alcohol Over-reduced Alcohol Byproduct Start_A->Byproduct_Alcohol Reduction Product This compound Intermediate_Imine->Product + Reducing Agent Methylamine Methylamine Reducing_Agent NaBH(OAc)₃

Figure 1. Proposed synthetic pathway for Route A (Reductive Amination) and a key byproduct.

Synthesis_Route_B Start_B (4-Benzylmorpholin-2-yl)methanamine Product This compound Start_B->Product + Reagents_B Byproduct_Formyl N-formyl Byproduct Start_B->Byproduct_Formyl Incomplete Reduction Byproduct_Quat Over-alkylation Byproduct (Quaternary Ammonium Salt) Product->Byproduct_Quat Further Methylation (less likely with Eschweiler-Clarke) Reagents_B Formic Acid / Formaldehyde

Figure 2. Proposed synthetic pathway for Route B (N-Alkylation via Eschweiler-Clarke) and potential byproducts.

Conclusion

Both reductive amination and N-alkylation (specifically the Eschweiler-Clarke reaction) present viable pathways for the synthesis of this compound. The reductive amination route is generally favored for its high yield and cleaner reaction profile, with the primary byproduct being the over-reduced alcohol, which is often easily separable. The Eschweiler-Clarke reaction provides a good alternative that avoids the formation of quaternary ammonium salts, a common issue with other alkylation methods. However, incomplete reaction can lead to the formation of N-formyl byproducts. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired purity specifications, and scalability of the process. A thorough analytical characterization of the final product is crucial to identify and quantify any byproducts, ensuring the quality of this important pharmaceutical intermediate.

References

The Versatility of (4-Benzylmorpholin-2-ylmethyl)methylamine in Neurological Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate scaffolds and building blocks is a critical step in the synthesis of novel therapeutics. (4-Benzylmorpholin-2-ylmethyl)methylamine (CAS 126645-75-8) represents a key morpholine-based intermediate utilized in the creation of compounds targeting neurological disorders. This guide provides a comparative analysis of this starting material and its relationship to the selective norepinephrine reuptake inhibitor, Reboxetine, a clinically utilized antidepressant.

The morpholine moiety is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug candidates. Its inherent physicochemical properties, including a favorable lipophilic-hydrophilic balance and metabolic stability, contribute to enhanced blood-brain barrier permeability, a crucial attribute for neuroactive compounds.[1][2] this compound serves as a versatile scaffold for the synthesis of a variety of bioactive molecules, with research indicating its use as an intermediate in the development of pharmaceuticals for neurological and psychiatric disorders.[3][4]

Comparative Performance of Morpholine-Based Neurological Drugs

To contextualize the potential of derivatives from this compound, a comparison with the established drug Reboxetine is informative. Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) that contains a morpholine core and is used in the treatment of depression.[5][6] Its pharmacological activity is primarily defined by its high affinity for the human norepinephrine transporter (NET).

For a direct comparison, while specific, publicly available quantitative data for direct derivatives of this compound is limited, we can analyze the well-documented performance of Reboxetine and its analogs. The inhibitory activity of these compounds on neurotransmitter transporters is a key performance metric, typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundTargetKi (nM)Selectivity (vs. SERT)Selectivity (vs. DAT)
(S,S)-ReboxetineNET< 2> 1000> 1000
Analog 1NET1.5> 1000> 1000
Analog 2NET1.8> 1000> 1000
Analog 3NET0.8> 1000> 1000
Analog 4NET1.2> 1000> 1000
Analog 5NET1.9> 1000> 1000
Analog 6NET1.1> 1000> 1000

Data for (S,S)-Reboxetine and its analogs are derived from in vitro competition binding assays using cells expressing the human norepinephrine transporter (NET), serotonin transporter (SERT), or dopamine transporter (DAT).[7] Lower Ki values indicate higher binding affinity.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the inhibitory activity of compounds on the norepinephrine transporter.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a fluorescent substrate that mimics norepinephrine into cells expressing the human norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye).

  • Test compounds (e.g., derivatives of this compound, Reboxetine).

  • Reference inhibitor (e.g., Nisoxetine).

  • Poly-D-lysine coated 96- or 384-well microtiter plates.

  • 1X Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Bovine Serum Albumin (BSA).

  • Fluorescence microplate reader with bottom-read capabilities.

Procedure:

  • Cell Plating: Seed the hNET-expressing HEK293 cells into poly-D-lysine coated plates at an optimal density to achieve a confluent monolayer on the day of the assay. Incubate the cells overnight.[8]

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in 1X HBSS containing 0.1% BSA.

  • Assay Protocol: a. Remove the culture medium from the cell plates. b. Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C. This allows the compounds to interact with the transporters. c. Prepare the dye solution by reconstituting the lyophilized fluorescent dye/masking dye mix in 1X HBSS. d. Add the dye solution to all wells. e. Immediately transfer the plate to a fluorescence microplate reader.

  • Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time. The increase in fluorescence corresponds to the uptake of the fluorescent substrate into the cells.[8]

  • Data Analysis: a. The rate of fluorescence increase is proportional to the rate of substrate uptake. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC50 value by fitting the concentration-response data to a three-parameter logistic curve using non-linear regression analysis.[9]

Signaling Pathways and Experimental Workflows

The development and evaluation of norepinephrine reuptake inhibitors involve a structured workflow, from initial compound synthesis to in vitro and in vivo testing. The mechanism of action of these inhibitors is centered on the norepinephrine signaling pathway.

G cluster_0 Norepinephrine Signaling Pathway NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptors Adrenergic Receptors NE->Receptors Presynaptic Presynaptic Neuron Presynaptic->NE Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal NET->Presynaptic Receptors->Postsynaptic

Caption: Norepinephrine Signaling Pathway at the Synapse.

The experimental workflow for evaluating potential norepinephrine reuptake inhibitors, from initial screening to lead optimization, follows a logical progression.

G cluster_1 Drug Discovery Workflow for NET Inhibitors Start Synthesis of Morpholine Derivatives Screening Primary Screening: NET Uptake Assay Start->Screening Selectivity Selectivity Assays: SERT & DAT Screening->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt In_Vivo In Vivo Models of Depression Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Experimental Workflow for NET Inhibitor Discovery.

References

evaluating the pharmacokinetic properties of (4-Benzylmorpholin-2-ylmethyl)methylamine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Properties of (4-Benzylmorpholin-2-ylmethyl)methylamine Derivatives and Alternative Antidepressants

This guide provides a detailed comparison of the pharmacokinetic properties of this compound derivatives, represented by the selective norepinephrine reuptake inhibitor reboxetine, and other commonly prescribed antidepressant medications, including fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and the tricyclic antidepressants (TCAs) desipramine and imipramine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for reboxetine and its alternatives, offering a clear and concise comparison for researchers.

Pharmacokinetic ParameterReboxetineFluoxetineDesipramineImipramine
Bioavailability ≥94%[1]70% to 90%[2]Variable22% to 77%[3]
Time to Peak (Tmax) ~2 hours[4]6 to 8 hours[2]-2-3 hours[5]
Protein Binding 97-98%[1]~94.5%[2]-~60-96%[5]
Elimination Half-life 12-12.5 hours[1]1 to 4 days (Norfluoxetine: 7 to 15 days)[6]12 to 24 hours[7]6-20 hours[5]
Metabolism Primarily by CYP3A4[1]Primarily by CYP2D6[2]Primarily by CYP2D6[7][8]Primarily by CYP2C19 and CYP2D6[5]
Primary Route of Excretion Urine (78%; 9-10% unchanged)[1]Urine (<10% unchanged)[9]-Kidney (80%), Fecal (20%)[3]

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are crucial for the accurate interpretation and replication of data. Below are outlines of standard experimental protocols for in vivo and in vitro pharmacokinetic assessments.

In Vivo Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of a compound after intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague Dawley rats).

Protocol:

  • Animal Acclimatization: Male Sprague Dawley rats (276–300 g) are acclimatized for at least 3 days with free access to food and water.[10]

  • Dosing:

    • Intravenous (IV): A single bolus dose of the test compound is administered via the tail vein.

    • Oral (PO): The compound is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 250 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[10]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C until analysis.[10]

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[11]

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the intrinsic metabolic stability of a compound using liver microsomes.

Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, and buffer at 37°C.

  • Compound Addition: The test compound is added to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualization

The following diagrams illustrate key workflows in preclinical pharmacokinetic evaluation.

Preclinical_ADME_Workflow cluster_Discovery Discovery & Screening cluster_InVitro In Vitro ADME Assays cluster_InVivo In Vivo Pharmacokinetics cluster_Analysis Data Analysis & Modeling Compound_Screening High-Throughput Screening Preliminary_ADME Preliminary ADME Assessment (Solubility, Stability, Permeability) Compound_Screening->Preliminary_ADME Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Preliminary_ADME->Metabolic_Stability CYP_Inhibition CYP450 Inhibition & Induction Protein_Binding Plasma Protein Binding Permeability Permeability (e.g., Caco-2) Animal_PK Animal PK Studies (Rodent, Non-rodent) Permeability->Animal_PK Toxicokinetics Toxicokinetics Data_Analysis PK/PD Modeling Toxicokinetics->Data_Analysis Human_Prediction Prediction of Human PK Signaling_Pathway_Example cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron NE_Transporter Norepinephrine Transporter (NET) NE_Vesicle Norepinephrine (NE) NE NE NE_Vesicle->NE Release NE->NE_Transporter Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation Reboxetine Reboxetine (this compound derivative) Reboxetine->NE_Transporter Inhibition

References

Safety Operating Guide

Personal protective equipment for handling (4-Benzylmorpholin-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of (4-Benzylmorpholin-2-ylmethyl)methylamine. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and is harmful to aquatic life. Strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationSource
Eye/Face Protection Wear tight-sealing safety goggles and a face protection shield.[1]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber, >0.3mm thickness) and protective clothing.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Hand Protection Wear protective gloves. Immediately change contaminated clothing.

Operational and Handling Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling and Storage:

AspectGuidelineSource(s)
Ventilation Use only in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[1][3][1][3]
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][4] Store in a corrosives area, away from heat, sparks, open flames, and incompatible materials such as acids and strong oxidizing agents.[1][3][1][3][4]
Hygiene Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke when using this product. Remove contaminated clothing before entering eating areas.[5][3][5]

First Aid Measures:

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][3]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[3][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][3][1][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Make the victim drink water (two glasses at most). Call a physician immediately.[1][3][1][3]

Emergency and Disposal Procedures

Spill and Leak Management:

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1][3] Use personal protective equipment.[3] Cover drains and collect the spill with inert absorbent material, then place it in a suitable container for disposal.[3]

Disposal Plan:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][5] Do not let the product enter drains.

Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_weigh Weigh/Measure Chemical prep_materials->handling_weigh Proceed to Handling handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal_label Label Waste Container cleanup_waste->disposal_label To Waste Disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_store Store in Designated Area disposal_label->disposal_store disposal_pickup Arrange for Chemical Waste Pickup disposal_store->disposal_pickup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.